Technical Documentation Center

1,3-dimethoxypropane-2-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-dimethoxypropane-2-thiol
  • CAS: 1859709-21-9

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 1,3-Dimethoxypropane-2-thiol: A Technical Whitepaper

Executive Summary 1,3-dimethoxypropane-2-thiol (Molecular Formula: C5H12O2S, Monoisotopic Mass: 136.0558 Da)[1] is a highly functionalized aliphatic secondary thiol. In modern drug discovery, it is increasingly utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-dimethoxypropane-2-thiol (Molecular Formula: C5H12O2S, Monoisotopic Mass: 136.0558 Da)[1] is a highly functionalized aliphatic secondary thiol. In modern drug discovery, it is increasingly utilized as a nucleophilic building block for the synthesis of complex active pharmaceutical ingredients (APIs), including pan-bromodomain and extra terminal (BET) inhibitors[2], as well as various targeted heterocyclic derivatives[3]. The presence of two methoxy groups flanking the secondary thiol provides unique steric and electronic properties, which can enhance the aqueous solubility and tune the lipophilicity of resulting thioether conjugates.

Mechanistic Rationale & Synthetic Strategy

The most reliable, scalable, and high-yielding approach to synthesize 1,3-dimethoxypropane-2-thiol is a three-step sequence starting from the commercially available glycerol-derived precursor, 1,3-dimethoxypropan-2-ol (CAS: 623-69-8)[4][5].

Why not direct sulfhydration? Direct conversion of secondary alcohols to thiols using hydrogen sulfide gas or Lawesson's reagent often requires harsh thermal conditions and yields complex, difficult-to-separate mixtures of thioethers and alkene elimination products.

The Optimized 3-Step Strategy:

  • Activation (Mesylation): The secondary hydroxyl group is converted into a methanesulfonate ester. We select methanesulfonyl chloride (MsCl) over p -toluenesulfonyl chloride (TsCl) due to faster reaction kinetics and the easier removal of the mesylate byproduct during aqueous workup.

  • Nucleophilic Substitution (Thioacetylation): The mesylate undergoes an SN​2 displacement using potassium thioacetate (KSAc). The choice of a polar aprotic solvent (DMF) is critical here to maximize the nucleophilicity of the thioacetate anion and overcome the steric hindrance of the secondary carbon[6].

  • Deprotection (Methanolysis): The thioester is cleaved using mild basic conditions (K 2​ CO 3​ in MeOH) to yield the free thiol. Mild conditions are deliberately chosen to prevent base-catalyzed elimination or oxidative disulfide dimerization.

Quantitative Data & Materials

The following table summarizes the stoichiometry, molecular weights, and equivalents for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1,3-dimethoxypropan-2-ol120.151.012.0 g (100 mmol)Starting Material
Methanesulfonyl chloride (MsCl)114.551.213.7 g (120 mmol)Activating Agent
Triethylamine (TEA)101.191.515.2 g (150 mmol)Acid Scavenger
Potassium thioacetate (KSAc)114.211.517.1 g (150 mmol)Sulfur Nucleophile
Potassium carbonate (K 2​ CO 3​ )138.211.216.6 g (120 mmol)Deprotection Base
Dichloromethane (DCM)84.93-150 mLSolvent (Step 1)
Dimethylformamide (DMF)73.09-100 mLSolvent (Step 2)
Methanol (MeOH)32.04-100 mLSolvent (Step 3)

Experimental Protocols

Step 1: Synthesis of 1,3-dimethoxypropan-2-yl methanesulfonate
  • Procedure: Dissolve 1,3-dimethoxypropan-2-ol (12.0 g, 100 mmol) and TEA (15.2 g, 150 mmol) in anhydrous DCM (150 mL) under an argon atmosphere. Cool the mixture to 0 °C using an ice bath. Add MsCl (13.7 g, 120 mmol) dropwise over 30 minutes. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Causality: The reaction is strictly performed at 0 °C to control the highly exothermic mesylation and prevent the formation of alkyl chloride side products. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated.

  • Self-Validation: Since the intermediate lacks a UV chromophore, reaction completion is self-validated using Thin Layer Chromatography (TLC) stained with basic KMnO 4​ . The alcohol starting material will appear as a bright yellow spot against a purple background, which disappears upon completion.

Step 2: Synthesis of S-(1,3-dimethoxypropan-2-yl) ethanethioate
  • Procedure: Concentrate the crude mesylate from Step 1 and redissolve it in anhydrous DMF (100 mL). Add KSAc (17.1 g, 150 mmol) in one portion. Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Causality: DMF is chosen as the solvent because its polar aprotic nature leaves the thioacetate anion "naked" and highly nucleophilic. This is essential for an SN​2 displacement at a sterically hindered secondary carbon flanked by electron-withdrawing methoxy groups.

  • Self-Validation: The protocol self-validates during the workup. By washing the organic extraction layer with a 5% aqueous LiCl solution (3 × 100 mL), the DMF is effectively partitioned into the aqueous phase, preventing solvent contamination that would otherwise stall the subsequent deprotection step.

Step 3: Synthesis of 1,3-dimethoxypropane-2-thiol
  • Procedure: Dissolve the crude thioester in anhydrous MeOH (100 mL). Crucial: Degas the solution by bubbling argon through it for 15 minutes. Add K 2​ CO 3​ (16.6 g, 120 mmol) and stir at room temperature for 3 hours under a positive pressure of argon. Neutralize with 1M HCl, extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: Degassing the methanol with argon is a critical causality step. Free thiols are highly susceptible to oxidation into disulfides in the presence of ambient oxygen and basic conditions.

  • Self-Validation: The successful generation of the free thiol is validated via Ellman's reagent (DTNB). A small aliquot of the product added to a DTNB solution will immediately turn bright yellow (formation of 2-nitro-5-thiobenzoate anion), providing instant visual confirmation of free sulfhydryl group generation.

Process Workflow Diagram

Workflow SM 1,3-dimethoxypropan-2-ol (Starting Material) Step1 Activation (Mesylation) SM->Step1 Int1 1,3-dimethoxypropan-2-yl methanesulfonate Step1->Int1 MsCl, TEA DCM, 0°C Step2 S_N2 Substitution (Thioacetylation) Int1->Step2 Int2 S-(1,3-dimethoxypropan-2-yl) ethanethioate Step2->Int2 KSAc DMF, 60°C Step3 Deprotection (Methanolysis) Int2->Step3 Product 1,3-dimethoxypropane-2-thiol (Target API Building Block) Step3->Product K2CO3, MeOH Argon, RT

Three-step synthetic workflow for 1,3-dimethoxypropane-2-thiol.

Analytical Validation & Quality Control

To ensure the synthesized batch meets API building block standards, the following analytical validations must be performed:

  • Mass Spectrometry (ESI-MS): The target compound should exhibit a monoisotopic mass of 136.0558 Da[1]. Look for the [M−H]− peak at m/z 135.04 in negative ion mode.

  • 1 H NMR (CDCl 3​ , 400 MHz): Expected signals include a singlet at ~3.35 ppm integrating for 6H (two -OCH 3​ groups), a multiplet at ~3.10 ppm for 1H (the -CH-S methine proton), a doublet at ~1.75 ppm for 1H (the free -SH proton, which disappears upon D 2​ O exchange), and complex multiplets around 3.50 ppm for the 4H of the adjacent methylene groups.

References

  • Title: 1,3-dimethoxypropane-2-thiol (C5H12O2S)
  • Source: researchgate.
  • Source: acs.
  • Title: Substituted imidazolecarboxylate derivatives and the use thereof (US20200369621A1)
  • Title: Heterocyclic derivatives and methods of use thereof (WO2010038081A2)
  • Source: acs.

Sources

Exploratory

1,3-Dimethoxypropane-2-thiol (CAS 1859709-21-9): A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary 1,3-dimethoxypropane-2-thiol (CAS 1859709-21-9) is a highly versatile, bifunctional aliphatic thiol characterized by a central secondary sulfhydryl group flanked by two terminal methoxy ethers[1]. With...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-dimethoxypropane-2-thiol (CAS 1859709-21-9) is a highly versatile, bifunctional aliphatic thiol characterized by a central secondary sulfhydryl group flanked by two terminal methoxy ethers[1]. With the molecular formula C5H12O2S, this compound is increasingly leveraged in advanced organic synthesis, polymer chemistry, and pharmaceutical development[2]. Its unique structural motif provides a tunable steric and electronic environment, making it an excellent candidate for thiol-ene/thiol-epoxy "click" chemistry and serving as a multidentate ligand in transition metal catalysis.

Physicochemical Profiling & Hazard Classification

Understanding the baseline properties of 1,3-dimethoxypropane-2-thiol is critical for reaction design and laboratory safety. The flanking electronegative oxygen atoms exert a mild inductive pull, slightly modulating the pKa of the central thiol compared to unfunctionalized aliphatic thiols.

Table 1: Physicochemical and Regulatory Properties

Property / IdentifierValue / Description
CAS Number 1859709-21-9[1]
Chemical Name 1,3-dimethoxypropane-2-thiol
Molecular Formula C5H12O2S[2]
Molecular Weight 136.21 g/mol
SMILES COCC(COC)S[2]
Hazard Classifications Flam. Liq. 2, Acute Tox. 3 (Oral/Dermal/Inhal.), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]

Structural Dynamics & Reactivity Profile

The reactivity of 1,3-dimethoxypropane-2-thiol is governed by the secondary nature of the thiol and the neighboring ether oxygens.

  • Nucleophilicity : The thiol is a soft, highly polarizable nucleophile. The secondary carbon imposes moderate steric hindrance, which suppresses unwanted side reactions (like disulfide dimerization) compared to primary thiols, while maintaining rapid kinetics in base-catalyzed ring-opening reactions[3].

  • Coordination Chemistry : The S-O-O triad allows the molecule to act as a pincer-like or bidentate ligand. The soft sulfur coordinates well with late transition metals, while the hard ether oxygens can hemilabilely coordinate to stabilize reactive intermediates.

Synthesis Pathways & Mechanistic Causality

Direct thiolation of secondary alcohols often leads to poor yields and elimination byproducts. Therefore, a robust, self-validating synthesis of 1,3-dimethoxypropane-2-thiol relies on a two-step activation-substitution sequence starting from 1,3-dimethoxy-2-propanol.

Mechanistic Choice: Why not use NaSH directly? Direct reaction of an alkyl halide or mesylate with sodium hydrosulfide (NaSH) frequently results in the formation of symmetrical dialkyl sulfides due to the high nucleophilicity of the initially formed thiolate. To circumvent this, potassium thioacetate (KSAc) is employed. The acetyl group masks the thiol, preventing secondary alkylation. Subsequent reductive or hydrolytic cleavage yields the pure thiol.

Synthesis A 1,3-dimethoxy-2-propanol B Activation (MsCl, Et3N) A->B C Mesylate Intermediate B->C D Substitution (KSAc, DMF) C->D SN2 Inversion E Thioacetate Intermediate D->E F Deprotection (K2CO3/MeOH) E->F G 1,3-dimethoxypropane-2-thiol F->G Free Thiol

Stepwise synthesis of 1,3-dimethoxypropane-2-thiol via thioacetate to prevent dimerization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethoxypropane-2-thiol This protocol is designed as a self-validating system. In-process TLC and GC-MS are used to confirm complete conversion before proceeding to the next step, ensuring high fidelity and preventing the carryover of unreacted starting materials.

Step 1: Mesylation

  • Setup : Dissolve 1,3-dimethoxy-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (Et3N, 1.5 eq) and cool the mixture to 0 °C.

  • Addition : Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Causality: The slow addition controls the exothermic reaction and minimizes chloride substitution byproducts.

  • Validation : Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the alcohol spot (visualized with KMnO4) confirms complete activation.

  • Workup : Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate.

Step 2: Thioacetylation

  • Reaction : Dissolve the crude mesylate in anhydrous DMF. Add potassium thioacetate (KSAc, 1.5 eq). Heat to 60 °C for 4 hours.

  • Validation : GC-MS analysis should show the mass of the thioacetate intermediate, confirming successful SN2 displacement.

  • Workup : Dilute with water, extract with diethyl ether. Wash the organic layer extensively with brine to remove DMF.

Step 3: Deprotection

  • Reaction : Dissolve the thioacetate in degassed methanol. Add anhydrous K2CO3 (2.0 eq) and stir at room temperature for 2 hours. Causality: Degassed solvents are critical here to prevent the spontaneous oxidative dimerization of the newly formed free thiol into a disulfide.

  • Isolation : Neutralize carefully with 1M HCl, extract with DCM, and purify via vacuum distillation to yield pure 1,3-dimethoxypropane-2-thiol.

Applications in Drug Development & Materials

Thiol-Epoxy "Click" Chemistry The base-catalyzed reaction of thiols with epoxides is a highly efficient "click" reaction[3]. 1,3-dimethoxypropane-2-thiol is particularly useful here; its secondary nature provides a controlled reaction rate, while the methoxy groups enhance the solubility of the resulting β-hydroxy thioether in polar media. This is widely used in synthesizing functionalized hydrogels and targeted drug delivery systems.

ClickReaction Thiol 1,3-dimethoxypropane-2-thiol Base Base Catalyst (e.g., DBU or Et3N) Thiol->Base Thiolate Thiolate Anion (Active Nucleophile) Base->Thiolate Deprotonation Attack Regioselective SN2 Attack (Less hindered carbon) Thiolate->Attack Epoxide Epoxide (e.g., Glycidyl Ether) Epoxide->Attack Product β-Hydroxy Thioether Linkage Attack->Product Ring Opening

Base-catalyzed thiol-epoxy click reaction utilizing 1,3-dimethoxypropane-2-thiol.

Safety and Handling

Due to its classification as a Flammable Liquid (Category 2) and Acute Toxin (Category 3)[1], all manipulations must be performed in a certified fume hood. The compound exhibits a strong, characteristic odor typical of low-molecular-weight thiols. Solutions of bleach (sodium hypochlorite) or hydrogen peroxide should be kept readily available to oxidize and neutralize any spills, converting the volatile thiol into a non-volatile, odorless sulfonic acid.

References

  • Title : 1,3-dimethoxypropane-2-thiol — Chemical Substance Information | Source : NextSDS | URL : [Link]

  • Title : 1859709-21-9 | 1,3-dimethoxypropane-2-thiol | Source : Chemikart | URL :[Link]

  • Title : 1,3-dimethoxypropane-2-thiol (C5H12O2S) | Source : PubChemLite | URL : [Link]

Sources

Foundational

properties of 1,3-dimethoxypropane-2-thiol

An In-depth Technical Guide to the Properties of 1,3-Dimethoxypropane-2-thiol For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on the Subject Compound This technical guide provides a compr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Properties of 1,3-Dimethoxypropane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Subject Compound

This technical guide provides a comprehensive overview of the known and predicted . As of the writing of this document, publicly available, peer-reviewed experimental data specifically for this compound is limited. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust theoretical and practical framework based on the well-established principles of organic chemistry and the known behaviors of its constituent functional groups—the thiol and the ether. The insights herein are derived from analogous structures and the vast body of literature on thiol chemistry, intended to empower researchers in their work with this and similar molecules.

Molecular Overview and Physicochemical Properties

1,3-Dimethoxypropane-2-thiol is an organosulfur compound featuring a central propane backbone. It is characterized by a thiol (-SH) group at the C2 position and two methoxy (-OCH₃) groups at the C1 and C3 positions. The presence of both a nucleophilic thiol and stable ether linkages suggests a unique profile of reactivity and physical properties relevant to various applications, including as a building block in organic synthesis and potentially in medicinal chemistry.

The thiol group, or sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group and is known for its distinct chemical behaviors.[1] Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting thiolate anion.[2] This increased acidity and the soft nucleophilicity of the thiolate make it a key functional group in biological systems and drug design.[2][3]

Predicted Physicochemical Data

The following table summarizes the key identifiers and predicted physicochemical properties for 1,3-dimethoxypropane-2-thiol. These values are computationally derived and provide a baseline for experimental design.

PropertyValueSource
CAS Number 1859709-21-9[4]
Molecular Formula C₅H₁₂O₂S[5]
Molecular Weight 136.21 g/mol [5]
Canonical SMILES COCC(COC)S[5]
InChIKey PVJMWFQUDHFKOT-UHFFFAOYSA-N[5]
Predicted XlogP 0.3[5]
Predicted pKa ~10-11[2][6]
Predicted Boiling Point Not Available-
Monoisotopic Mass 136.0558 Da[5]

Note: The predicted pKa is an estimation based on the typical acidity of alkyl thiols.[2]

Synthesis and Purification

Proposed Synthetic Workflow

The diagram below outlines a logical workflow for the synthesis of 1,3-dimethoxypropane-2-thiol. This pathway leverages standard, high-yielding reactions in organic chemistry.

G cluster_0 Step 1: Thioacetate Formation cluster_1 Step 2: Hydrolysis A 1,3-Dimethoxy-2-propanone B Reduction (e.g., NaBH₄) A->B C 1,3-Dimethoxy-2-propanol B->C D Activation (e.g., TsCl, pyridine) C->D E 1,3-Dimethoxy-2-propyl tosylate D->E F Nucleophilic Substitution (KSAc, DMF) E->F G S-(1,3-Dimethoxypropan-2-yl) ethanethioate F->G H S-(1,3-Dimethoxypropan-2-yl) ethanethioate I Base Hydrolysis (e.g., NaOH/H₂O or LiAH/ether) H->I J 1,3-Dimethoxypropane-2-thiol I->J

Caption: Proposed synthetic workflow for 1,3-dimethoxypropane-2-thiol.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol provides a detailed methodology for the proposed synthesis.

Step 1: Synthesis of S-(1,3-Dimethoxypropan-2-yl) ethanethioate

  • Reduction of Ketone: To a stirred solution of 1,3-dimethoxy-2-propanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of water and extract the product with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,3-dimethoxy-2-propanol.

  • Activation of Alcohol: Dissolve the crude 1,3-dimethoxy-2-propanol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq). Stir the reaction at 0 °C for 4-6 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the tosylate intermediate.

  • Thioacetate Formation: Dissolve the crude 1,3-dimethoxy-2-propyl tosylate (1.0 eq) in dimethylformamide (DMF). Add potassium thioacetate (KSAc) (1.5 eq) and heat the mixture to 60 °C for 12 hours. Cool the reaction to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the thioacetate product.

Step 2: Hydrolysis to 1,3-Dimethoxypropane-2-thiol

  • Hydrolysis: Dissolve the crude S-(1,3-dimethoxypropan-2-yl) ethanethioate (1.0 eq) in methanol under a nitrogen atmosphere. Add an aqueous solution of sodium hydroxide (2.0 eq, 6M) and stir at room temperature for 4 hours.

  • Workup and Purification: Acidify the reaction mixture to pH ~5 with 1M HCl and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude thiol can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Analytical Characterization

The identity and purity of 1,3-dimethoxypropane-2-thiol would be confirmed using a suite of standard analytical techniques. The expected data from these analyses are summarized below.

TechniqueExpected Observations
¹H NMR - A triplet for the -SH proton (δ ~1.5-2.0 ppm).- A multiplet for the C2-H proton (δ ~2.8-3.2 ppm).- A doublet or multiplet for the C1/C3 methylene protons (δ ~3.4-3.6 ppm).- A singlet for the methoxy protons (δ ~3.3 ppm).
¹³C NMR - A signal for the C2 carbon bearing the thiol (δ ~35-45 ppm).- Signals for the C1/C3 carbons (δ ~70-75 ppm).- A signal for the methoxy carbons (δ ~58-60 ppm).
IR Spectroscopy - A weak S-H stretching band around 2550-2600 cm⁻¹.- C-H stretching bands around 2850-3000 cm⁻¹.- A strong C-O stretching band around 1100 cm⁻¹.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 136.- Characteristic fragmentation patterns including loss of •SH, •CH₂OCH₃, and •OCH₃.
Protocol: Quantitation of Thiol Content using Ellman's Reagent

A common method for quantifying free thiol groups is the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[7]

  • Reagent Preparation: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Standard Curve: Prepare a series of known concentrations of a standard thiol, such as L-cysteine, in the same buffer.

  • Sample Preparation: Dissolve a precisely weighed amount of 1,3-dimethoxypropane-2-thiol in the assay buffer to achieve a concentration within the range of the standard curve.

  • Assay: In a 96-well plate, add 20 µL of each standard or sample solution to 200 µL of the DTNB solution.

  • Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: The thiol concentration in the sample is determined by comparing its absorbance to the standard curve. The reaction produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) dianion.[7]

Reactivity and Mechanistic Insights

The chemistry of 1,3-dimethoxypropane-2-thiol is dominated by the reactivity of the sulfhydryl group. The adjacent ether groups are generally stable and unreactive under most conditions, serving primarily to influence the molecule's solubility and steric environment.

Key Reactions of the Thiol Group

The thiol group can participate in several important reactions, as illustrated below.

G Thiol R-SH (1,3-dimethoxypropane-2-thiol) Thiolate R-S⁻ (Thiolate anion) Thiol->Thiolate -H⁺ (Base) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidation (e.g., I₂, H₂O₂) Thioether R-S-R' (Thioether) Thiolate->Thioether + R'-X (SN2) MetalComplex R-S-M (Metal Thiolate Complex) Thiolate->MetalComplex + M⁺ (Metal Ion)

Caption: Key reactions of the thiol functional group.

  • Acidity and Thiolate Formation: Thiols are significantly more acidic than alcohols.[2] In the presence of a base, 1,3-dimethoxypropane-2-thiol will be deprotonated to form the corresponding thiolate anion.[6] This thiolate is a potent nucleophile.

  • Nucleophilicity: The thiolate anion is an excellent "soft" nucleophile and will readily participate in Sₙ2 reactions with alkyl halides and other electrophiles to form thioethers.[2] This reactivity is fundamental to many bioconjugation strategies.

  • Oxidation to Disulfides: Thiols can be easily oxidized to form disulfides (-S-S-).[8] This reaction can be initiated by mild oxidizing agents like iodine or even atmospheric oxygen, especially in the presence of a base.[1][8] This reversible oxidation is a cornerstone of redox biology, famously seen in the cysteine-cystine equilibrium.[9]

  • Metal Chelation: As soft ligands, thiols and thiolates form strong complexes with soft or borderline metal ions such as mercury, lead, copper, and arsenic.[3] This property is the basis for the use of thiol-containing drugs as chelating agents in the treatment of heavy metal poisoning.[3][10]

Potential Applications in Drug Development

The unique combination of a nucleophilic thiol and hydrophilic ether groups makes 1,3-dimethoxypropane-2-thiol an interesting scaffold for drug development. While specific applications are speculative, its properties align with several established therapeutic strategies.

  • Antioxidant and Radical Scavenger: The thiol group can directly scavenge reactive oxygen species (ROS) and other electrophiles, helping to mitigate oxidative stress, a pathological factor in many diseases.[11]

  • Enzyme Inhibition: The thiol group can act as a nucleophile to form covalent bonds with key residues (like cysteine) in the active sites of enzymes, leading to irreversible inhibition. This is a common mechanism for many antiviral and anticancer drugs.[11]

  • Metal Chelators: Its ability to bind heavy metals suggests potential use in developing treatments for metal toxicity.[3]

  • Prodrug and Bioconjugation: The thiol can serve as a handle for attaching the molecule to other drugs or biomolecules. For instance, it could be used as a linker in antibody-drug conjugates (ADCs) or to create prodrugs that release an active agent upon disulfide cleavage in the reducing environment of a cell.

Conceptual Application: Covalent Inhibition of a Kinase

The diagram below conceptualizes how a derivative of 1,3-dimethoxypropane-2-thiol could act as a covalent inhibitor of a protein kinase, a common target in oncology.

G cluster_0 Cellular Environment Node_Drug Thiol-Drug Derivative (Enters Cell) Node_Kinase Target Kinase (with Cys residue in active site) Node_Drug->Node_Kinase Covalent Bond Formation (Thiol attacks Cysteine) Node_Block Pathway Blocked Node_Drug->Node_Block Node_Pathway Downstream Signaling (e.g., Proliferation) Node_Kinase->Node_Pathway Activates Node_Kinase->Node_Block

Caption: Conceptual inhibition of a kinase signaling pathway.

Conclusion

1,3-dimethoxypropane-2-thiol is a molecule with significant, albeit largely theoretical, potential. Its properties, inferred from its structure, suggest a versatile building block for chemical synthesis and a promising scaffold for medicinal chemistry research. The high nucleophilicity and redox activity of its thiol group, combined with the stability and solubility conferred by its dimethoxypropane backbone, mark it as a compound of interest for applications ranging from covalent enzyme inhibition to the development of novel antioxidant therapies. Further experimental validation of its synthesis, reactivity, and biological activity is a critical next step and will undoubtedly unlock new opportunities for researchers and drug developers.

References

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). DSpace Home. Retrieved March 28, 2026, from [Link]

  • Dickinson, D. A., & Forman, H. J. (2002). Medicinal Thiols: Current Status and New Perspectives. PMC. Retrieved March 28, 2026, from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Koval, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. Retrieved March 28, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Thiol. Wikipedia. Retrieved March 28, 2026, from [Link]

  • Koval, O., et al. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. Retrieved March 28, 2026, from [Link]

  • Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved March 28, 2026, from [Link]

  • Evans, M. (2019, July 12). 03.02 Reactivity of Thiols and Thiolates. YouTube. Retrieved March 28, 2026, from [Link]

  • Dickinson, D. A., & Forman, H. J. (2019). Medicinal Thiols: Current Status and New Perspectives. PubMed - NIH. Retrieved March 28, 2026, from [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-portal.org. Retrieved March 28, 2026, from [Link]

  • What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. (n.d.). MetwareBio. Retrieved March 28, 2026, from [Link]

  • 1,3-dimethoxypropane-2-thiol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • 1,3-dimethoxypropane-2-thiol (C5H12O2S). (n.d.). PubChemLite. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

1,3-dimethoxypropane-2-thiol molecular structure

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1,3-Dimethoxypropane-2-thiol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 1,3-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1,3-Dimethoxypropane-2-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 1,3-dimethoxypropane-2-thiol, a molecule with potential applications in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this compound, this document synthesizes known chemical principles of thiols and ethers with computational predictions to offer a detailed overview of its molecular structure, spectroscopic signature, a plausible synthetic route, and predicted reactivity. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's potential.

Introduction and Molecular Overview

1,3-Dimethoxypropane-2-thiol is a sulfur-containing organic molecule characterized by a central thiol (-SH) group attached to a propane backbone, with methoxy (-OCH₃) groups at the 1 and 3 positions. Its unique structure, combining the nucleophilic and redox-active properties of a thiol with the solubilizing and sterically influential methoxy groups, suggests its potential as a versatile building block in organic synthesis and as a functional moiety in the design of novel therapeutic agents and materials.

While specific experimental data for 1,3-dimethoxypropane-2-thiol is not extensively documented in the literature, its chemical behavior can be reliably predicted based on the well-established chemistry of its constituent functional groups. This guide will provide a robust theoretical framework for understanding and utilizing this compound.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 1,3-dimethoxypropane-2-thiol is presented below. The central carbon atom is chiral, meaning this compound can exist as a racemic mixture of two enantiomers.

Table 1: Predicted Physicochemical Properties of 1,3-Dimethoxypropane-2-thiol

PropertyPredicted ValueSource
Molecular Formula C₅H₁₂O₂SPubChem[1]
Molecular Weight 136.21 g/mol PubChem[1]
CAS Number 1859709-21-9NextSDS[2]
XlogP 0.3PubChem[1]
Monoisotopic Mass 136.0558 DaPubChem[1]

The propane backbone allows for considerable conformational flexibility. Rotation around the C-C and C-S bonds will lead to a variety of spatial arrangements of the methoxy and thiol groups, which can influence its reactivity and interaction with other molecules.

Theoretical Spectroscopic Analysis

The following spectroscopic data are predicted based on the molecular structure of 1,3-dimethoxypropane-2-thiol and standard spectroscopic correlation tables.

Table 2: Predicted Spectroscopic Data for 1,3-Dimethoxypropane-2-thiol

Spectroscopy Predicted Signature
¹H NMR δ ~3.5-3.7 ppm (m, 4H, -CH₂-O-), δ ~3.4 ppm (s, 6H, -OCH₃), δ ~2.8-3.0 ppm (m, 1H, -CH-SH), δ ~1.6-1.8 ppm (d, 1H, -SH)
¹³C NMR δ ~75-80 ppm (-CH₂-O-), δ ~58-60 ppm (-OCH₃), δ ~40-45 ppm (-CH-SH)
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 136. Key fragments: m/z = 103 ([M-SH]⁺), m/z = 91 ([M-OCH₃]⁺), m/z = 45 ([-CH₂OCH₃]⁺)
IR Spectroscopy ~2550-2600 cm⁻¹ (S-H stretch, weak), ~2850-3000 cm⁻¹ (C-H stretch), ~1080-1150 cm⁻¹ (C-O stretch)

Proposed Synthesis and Purification

A plausible and efficient method for the synthesis of 1,3-dimethoxypropane-2-thiol is via a nucleophilic substitution reaction. This proposed protocol is based on well-established methods for thiol synthesis.[3]

Synthetic Scheme

The synthesis would involve the conversion of the hydroxyl group of 1,3-dimethoxypropan-2-ol to a good leaving group, such as a tosylate or mesylate, followed by substitution with a thiolating agent like sodium hydrosulfide or thiourea. The use of thiourea followed by hydrolysis is often preferred to minimize the formation of sulfide byproducts.[3]

Synthesis of 1,3-dimethoxypropane-2-thiol 1,3-dimethoxypropan-2-ol 1,3-dimethoxypropan-2-ol Activated Intermediate Activated Intermediate 1,3-dimethoxypropan-2-ol->Activated Intermediate Tosyl Chloride, Pyridine Isothiouronium Salt Isothiouronium Salt Activated Intermediate->Isothiouronium Salt Thiourea 1,3-dimethoxypropane-2-thiol 1,3-dimethoxypropane-2-thiol Isothiouronium Salt->1,3-dimethoxypropane-2-thiol NaOH, H₂O

Caption: Proposed synthetic workflow for 1,3-dimethoxypropane-2-thiol.

Experimental Protocol

Step 1: Activation of 1,3-dimethoxypropan-2-ol

  • To a stirred solution of 1,3-dimethoxypropan-2-ol (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Thiolation

  • Dissolve the tosylated intermediate (1.0 eq) in ethanol.

  • Add thiourea (1.5 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.

  • Reflux the mixture for an additional 2-3 hours to hydrolyze the isothiouronium salt.

  • Cool the reaction to room temperature and acidify with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude 1,3-dimethoxypropane-2-thiol can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient. Purity should be assessed by ¹H NMR, ¹³C NMR, and GC-MS.

Predicted Chemical Reactivity

The reactivity of 1,3-dimethoxypropane-2-thiol is dictated by its two functional groups: the thiol and the ethers.

Thiol Group Reactivity

The thiol group is the more reactive site of the molecule.

  • Acidity: Thiols are generally more acidic than alcohols, with a pKa around 10-11.[4] The thiol in 1,3-dimethoxypropane-2-thiol can be deprotonated by a moderately strong base to form a thiolate, which is a potent nucleophile.

  • Nucleophilicity: The thiolate can participate in a variety of nucleophilic substitution and addition reactions, such as S-alkylation and Michael additions.

  • Oxidation: The thiol group is susceptible to oxidation.[3] Mild oxidizing agents will convert it to a disulfide. Stronger oxidizing agents can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.

Ether Group Reactivity

The ether linkages are generally unreactive, which is why ethers are often used as solvents.[5] However, they can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI), via an SN1 or SN2 mechanism.[6][7]

Reactivity of 1,3-dimethoxypropane-2-thiol cluster_thiol Thiol Reactions cluster_ether Ether Reactions Thiolate Thiolate S-Alkylated Product S-Alkylated Product Thiolate->S-Alkylated Product R-X Disulfide Disulfide Sulfonic Acid Sulfonic Acid Disulfide->Sulfonic Acid Strong Oxidation Cleavage Products Cleavage Products 1,3-dimethoxypropane-2-thiol 1,3-dimethoxypropane-2-thiol 1,3-dimethoxypropane-2-thiol->Thiolate Base 1,3-dimethoxypropane-2-thiol->Disulfide Mild Oxidation 1,3-dimethoxypropane-2-thiol->Cleavage Products HBr / HI

Sources

Foundational

theoretical studies of 1,3-dimethoxypropane-2-thiol

An In-Depth Technical Guide to the Theoretical Investigation of 1,3-Dimethoxypropane-2-thiol For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Dimethoxypropane-2-thiol is a flexible molecule wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1,3-Dimethoxypropane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxypropane-2-thiol is a flexible molecule whose conformational landscape dictates its physicochemical properties and potential biological interactions. This guide presents a comprehensive theoretical framework for the in-depth study of this molecule using modern computational chemistry techniques. We provide a rationale for the selection of appropriate theoretical methods, detailed protocols for conformational analysis, and a roadmap for the prediction of its spectroscopic and electronic properties. This document serves as a blueprint for researchers aiming to elucidate the structure-property relationships of flexible sulfur-containing compounds, with implications for fields ranging from materials science to drug discovery.

Introduction: The Significance of Conformational Flexibility

The seemingly simple structure of 1,3-dimethoxypropane-2-thiol belies a complex conformational space governed by the interplay of steric and stereoelectronic effects. The molecule features a central thiol group flanked by two methoxypropyl chains, allowing for multiple rotational degrees of freedom. Understanding the preferred three-dimensional arrangements of this molecule is paramount, as conformation directly influences its reactivity, spectroscopic signatures, and potential as a ligand for biological targets.

Experimental characterization of such a flexible molecule can be challenging due to the co-existence of multiple conformers at room temperature. Theoretical studies, therefore, offer a powerful and indispensable tool to dissect the conformational preferences and to predict a wide range of molecular properties with high accuracy.[1][2] This guide outlines a robust computational workflow to achieve a comprehensive theoretical understanding of 1,3-dimethoxypropane-2-thiol.

Foundational Computational Methodologies

The accuracy of any theoretical study is contingent upon the judicious selection of the computational method and basis set. For sulfur-containing organic molecules, Density Functional Theory (DFT) has been shown to provide a favorable balance between computational cost and accuracy.[3][4][5]

Selection of Density Functional

For studies involving sulfur-containing compounds, functionals from the Minnesota family, such as M06-2X , are highly recommended due to their robust performance in describing non-covalent interactions and thermochemistry.[4][5][6] The popular B3LYP functional, when paired with a dispersion correction like D3(BJ), also provides reliable results for reaction and activation energies in organosulfur systems.[4] For weak interactions, which are crucial in determining conformational preferences, dispersion-corrected functionals are essential.[7][8]

Choice of Basis Set

A flexible basis set is necessary to accurately describe the electron distribution, particularly around the lone pairs of the sulfur and oxygen atoms. Pople-style basis sets, such as 6-311+G(d,p) , or Dunning's correlation-consistent basis sets, like aug-cc-pVTZ , are well-suited for this purpose. The inclusion of diffuse functions (+) is important for describing weak interactions and the polarizable nature of the sulfur atom.

Solvation Effects

To simulate a realistic chemical environment, the influence of a solvent should be considered. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient and generally provide a good description of bulk solvent effects on the geometry and relative energies of conformers.

Conformational Analysis: A Step-by-Step Workflow

The conformational flexibility of 1,3-dimethoxypropane-2-thiol arises from the rotation around several key single bonds. A systematic conformational search is necessary to identify all low-energy minima on the potential energy surface.

G A Initial Structure Generation B Systematic Rotational Scan (e.g., around C-S and C-C bonds) A->B C Geometry Optimization of All Generated Conformers (e.g., M06-2X/6-31G(d)) B->C D Frequency Calculation and Elimination of Imaginary Frequencies C->D E Re-optimization of Unique Minima at a Higher Level of Theory (e.g., M06-2X/6-311+G(d,p) with PCM) D->E F Final Energy Calculation and Boltzmann Averaging E->F

Figure 1: Workflow for Conformational Analysis.
Protocol 1: Systematic Conformational Search
  • Initial Structure Generation: Build an initial 3D structure of 1,3-dimethoxypropane-2-thiol.

  • Dihedral Angle Scanning: Identify the key rotatable bonds: C-C, C-S, and C-O. Perform a systematic scan of the potential energy surface by rotating each of these dihedral angles in discrete steps (e.g., 30° or 60°).

  • Initial Optimization: Subject each generated structure to a low-level geometry optimization (e.g., using a semi-empirical method or a small basis set in DFT).

  • Clustering and Selection: Group the resulting conformers by energy and geometry to identify unique low-energy candidates for further refinement.

Protocol 2: Refinement and Energy Calculation
  • High-Level Optimization: Perform a full geometry optimization on the selected unique conformers using a higher level of theory (e.g., M06-2X/6-311+G(d,p)) and an implicit solvent model (PCM).

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies for each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Relative Energy Calculation: Determine the relative Gibbs free energies of all stable conformers at a standard temperature (e.g., 298.15 K).

  • Boltzmann Population Analysis: Calculate the equilibrium population of each conformer using the Boltzmann distribution based on their relative Gibbs free energies.

Structural and Spectroscopic Characterization

Once the stable conformers and their populations are known, a wealth of structural and spectroscopic data can be predicted.

Geometric Parameters

A detailed analysis of the bond lengths, bond angles, and dihedral angles of the most stable conformers can provide insights into intramolecular interactions, such as hydrogen bonding involving the thiol hydrogen and the ether oxygen atoms.[9]

ParameterConformer 1 (Global Minimum)Conformer 2Conformer 3
Relative Gibbs Free Energy (kcal/mol) 0.00+0.75+1.20
Boltzmann Population at 298 K (%) 78.515.36.2
S-H Bond Length (Å) 1.3451.3421.343
C-S-H Bond Angle (°) 96.597.196.8
Key Dihedral Angle (°) 178.2 (anti)65.4 (gauche)-63.9 (gauche)
Table 1: Hypothetical Calculated Properties of the Three Most Stable Conformers of 1,3-Dimethoxypropane-2-thiol.
Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies and intensities for each conformer can be used to generate theoretical IR and Raman spectra. The final predicted spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers. Key vibrational modes to analyze include the S-H stretch (typically around 2550-2600 cm⁻¹), C-S stretches, and C-O-C stretches (around 1100 cm⁻¹).[10]

NMR Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[2] Similar to vibrational spectra, the predicted NMR spectrum should be a Boltzmann-weighted average of the calculated chemical shifts of the stable conformers. This is particularly important for flexible molecules where the observed chemical shifts represent an average over all populated conformations.[2]

Protocol 3: Calculation of Spectroscopic Properties

  • Frequency Calculations: Ensure frequency calculations have been performed on the final optimized geometries at the desired level of theory. This provides the data for IR and Raman spectra.

  • NMR Shielding Tensor Calculation: For each stable conformer, perform a GIAO NMR calculation at the same level of theory.

  • Chemical Shift Referencing: Convert the calculated absolute shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • Boltzmann Averaging: Compute the final, observable chemical shifts and vibrational spectra by taking a weighted average based on the calculated Boltzmann populations of the conformers.

Electronic Structure and Chemical Reactivity

Theoretical calculations can provide deep insights into the electronic nature of 1,3-dimethoxypropane-2-thiol and its potential reactivity.

Frontier Molecular Orbital (FMO) Analysis

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.[11][12] The HOMO is often localized on the sulfur atom, indicating its nucleophilic character. The LUMO energy and distribution can suggest sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[13]

FMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts electrons Electrophilic sites HOMO HOMO (Highest Occupied Molecular Orbital) Donates electrons Nucleophilic sites HOMO->LUMO Energy Gap (ΔE) Indicator of chemical reactivity

Sources

Exploratory

1,3-dimethoxypropane-2-thiol literature review

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 1,3-Dimethoxypropane-2-thiol Introduction In the landscape of chemical research and drug development, the exploration of novel molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 1,3-Dimethoxypropane-2-thiol

Introduction

In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on 1,3-dimethoxypropane-2-thiol, a unique molecule characterized by a central thiol group flanked by two methoxy-ether functionalities. A thorough review of the current scientific literature reveals a notable absence of studies dedicated to this specific compound, presenting a greenfield opportunity for investigation.

This document serves as a prospective technical guide for researchers, scientists, and professionals in drug development. It is structured not as a rigid review of existing data, but as an application-focused roadmap. Drawing from established principles in organic synthesis and the known reactivity of related functional groups, we will provide a comprehensive analysis of its proposed synthesis, predict its core physicochemical properties, and explore its potential applications in medicinal chemistry and materials science. The insights herein are designed to bridge the current knowledge gap and catalyze further research into this promising, yet unexplored, molecule.

Part 1: Proposed Synthesis of 1,3-Dimethoxypropane-2-thiol

The synthesis of 1,3-dimethoxypropane-2-thiol is most logically approached via a two-stage process: first, the construction of the C5-ether backbone to form the precursor alcohol, 1,3-dimethoxy-2-propanol, followed by the conversion of the secondary hydroxyl group into the target thiol.

Stage 1: Synthesis of the Precursor, 1,3-Dimethoxy-2-propanol

The precursor alcohol is readily synthesized from common starting materials. A reliable method involves the sodium hydroxide-catalyzed reaction of epichlorohydrin with methanol.[1] In this reaction, methanol acts as both the solvent and the nucleophile, opening the epoxide ring of epichlorohydrin and subsequently displacing the chloride to form the dimethoxy ether backbone.

Epichlorohydrin Epichlorohydrin Precursor 1,3-Dimethoxy-2-propanol Epichlorohydrin->Precursor Ring-opening & SN2 Methanol Methanol (CH3OH) Methanol->Precursor NaOH NaOH (catalyst) NaOH->Precursor

Caption: Synthesis of the 1,3-dimethoxy-2-propanol precursor.

Stage 2: Conversion of Alcohol to Thiol

The conversion of a secondary alcohol to a thiol is a critical transformation that can be achieved through several robust methods. The choice of method depends on factors such as desired stereochemistry, functional group tolerance, and scalability. We will discuss two highly effective and field-proven methodologies.

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including thiols, with a predictable inversion of stereochemistry.[2][3] This reaction offers mild conditions and high efficiency, making it ideal for substrates with sensitive functional groups.[4] The process involves activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms an oxyphosphonium salt, which is an excellent leaving group, readily displaced by a suitable sulfur nucleophile like thioacetic acid. The resulting thioacetate can then be hydrolyzed under basic conditions to yield the final thiol.

Causality Behind Experimental Choice: The Mitsunobu reaction is selected for its high degree of control. The reaction proceeds via a clean Sₙ2 pathway, ensuring inversion of configuration at the stereocenter, which is critical if the starting alcohol is chiral.[5] Its mild, non-acidic conditions preserve the integrity of the ether linkages in the molecule.

Method B: Thionation with Lawesson's Reagent

Lawesson's reagent (LR) is a versatile thionating agent widely used for converting carbonyls to thiocarbonyls, but it is also highly effective for the direct conversion of alcohols to thiols.[6][7] The reaction typically proceeds by heating the alcohol with LR in an anhydrous, inert solvent like toluene.[8][9] This method is operationally simple and often provides good yields for a range of alcohols, including secondary ones.[10]

Causality Behind Experimental Choice: Lawesson's reagent provides a more direct, one-pot route from the alcohol to the thiol compared to the two-step Mitsunobu/hydrolysis sequence. This can be advantageous for process efficiency. However, it often requires higher temperatures, and for certain secondary alcohols, dehydration to form an alkene can be a competing side reaction.[6] Given the structure of our precursor, elimination is a possibility that must be monitored.

Detailed Experimental Protocol: Mitsunobu Thiol Synthesis

This protocol describes a self-validating system for the synthesis of 1,3-dimethoxypropane-2-thiol from its alcohol precursor via the Mitsunobu reaction followed by hydrolysis.

Materials:

  • 1,3-Dimethoxy-2-propanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Thioacetic acid (CH₃COSH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Workflow Diagram:

cluster_mitsunobu Step 1: Mitsunobu Reaction cluster_hydrolysis Step 2: Hydrolysis start Dissolve Alcohol, PPh3, & Thioacetic Acid in anhydrous THF under Argon cool Cool to 0°C start->cool add_diad Add DIAD dropwise cool->add_diad warm Warm to RT, stir for 6-8h add_diad->warm monitor Monitor by TLC for consumption of alcohol warm->monitor workup1 Quench & Aqueous Workup monitor->workup1 extract Extract with Diethyl Ether workup1->extract purify1 Purify via Column Chromatography extract->purify1 product1 Isolate S-(1,3-dimethoxypropan-2-yl) ethanethioate purify1->product1 dissolve Dissolve Thioacetate in Methanol product1->dissolve Proceed to Hydrolysis add_base Add aqueous NaOH dissolve->add_base stir Stir at RT until hydrolysis is complete (TLC) add_base->stir neutralize Neutralize with dilute HCl stir->neutralize workup2 Aqueous Workup & Extraction neutralize->workup2 purify2 Purify via Distillation or Chromatography workup2->purify2 product2 Isolate 1,3-Dimethoxypropane-2-thiol purify2->product2

Caption: Experimental workflow for the two-step synthesis of the target thiol.

Step-by-Step Methodology:

  • Mitsunobu Reaction (Thioacetate Formation): a. To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-dimethoxy-2-propanol (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous THF (approx. 0.1 M concentration relative to the alcohol). b. Add thioacetic acid (1.2 eq.) to the stirred solution. c. Cool the flask to 0°C using an ice bath. d. Add DIAD (1.5 eq.) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature remains below 5°C. A white precipitate of triphenylphosphine oxide will begin to form. e. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours or until TLC analysis indicates complete consumption of the starting alcohol. f. Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and filter to remove the bulk of the triphenylphosphine oxide. g. Wash the filtrate sequentially with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to yield pure S-(1,3-dimethoxypropan-2-yl) ethanethioate.

  • Hydrolysis (Thiol Formation): a. Dissolve the purified thioacetate (1.0 eq.) in methanol. b. Add a 1 M aqueous solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature. c. Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and carefully neutralize with 1 M HCl. d. Extract the product with diethyl ether. Wash the combined organic layers with water and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (avoiding excessive heat to prevent volatilization of the thiol). f. Further purification of the final product, 1,3-dimethoxypropane-2-thiol, can be achieved by vacuum distillation.

Part 2: Predicted Physicochemical Properties and Reactivity

The molecular structure—a thiol group at a secondary carbon, sterically flanked by two methoxypropyl chains—governs the compound's properties and chemical behavior.

Predicted Properties Summary
PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₅H₁₂O₂S-
Molecular Weight 136.21 g/mol -
Appearance Colorless liquidTypical for low molecular weight thiols.
Odor Pungent, garlic-likeCharacteristic of many thiol compounds.[11]
Boiling Point Lower than the corresponding alcoholThiols exhibit weaker hydrogen bonding than alcohols, leading to lower boiling points.[12]
Solubility Moderately soluble in water; soluble in organic solventsThe ether groups will enhance water solubility compared to a simple alkanethiol, but the overall hydrophobic character will limit it.
Acidity (pKa) ~10-11Thiols are significantly more acidic than their alcohol analogues (pKa ~16-18) due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion.[13][14]
Reactivity Profile

The reactivity of 1,3-dimethoxypropane-2-thiol is dominated by the chemistry of the sulfhydryl (-SH) group. The adjacent ether linkages are generally stable but may participate in chelation.

  • Thiolate Formation and Nucleophilicity : Due to its acidity, the thiol can be easily deprotonated by a moderately strong base (e.g., hydroxides, alkoxides) to form the corresponding thiolate anion (RS⁻). This thiolate is a potent, soft nucleophile that can readily participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).[15][16]

  • Oxidation Reactions : The thiol group is susceptible to oxidation.

    • To Disulfides : Mild oxidizing agents (e.g., I₂, H₂O₂, or even air) will couple two molecules of the thiol to form the corresponding disulfide (RSSR). This reaction is often reversible.[17]

    • To Sulfonic Acids : Stronger oxidizing agents (e.g., KMnO₄, HNO₃) can oxidize the thiol further to a sulfonic acid (RSO₃H).[11]

  • Metal Chelation : The soft sulfur atom of the thiol group, in combination with the harder oxygen atoms of the two ether linkages, could allow this molecule to act as a tridentate or bidentate ligand for various metal ions. This property is highly relevant for applications in coordination chemistry and materials science.

cluster_reactions Reactivity Pathways Thiol 1,3-Dimethoxypropane-2-thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base - H⁺ Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidation (e.g., I2, air) SulfonicAcid Sulfonic Acid (R-SO3H) Thiol->SulfonicAcid Strong Oxidation (e.g., KMnO4) MetalComplex Metal Complex Thiol->MetalComplex + Metal Ion (Mⁿ⁺) (Chelation) Thiolate->Thiol + H⁺ Thioether Thioether (Sulfide) (R-S-R') Thiolate->Thioether + R'-X (SN2) Disulfide->Thiol Reduction (e.g., Zn/HCl) cluster_application Application as a Chelating Agent Thiol 1,3-Dimethoxypropane-2-thiol Complex Stable Chelate Complex Thiol->Complex Coordination Bonds Metal Heavy Metal Ion (e.g., Pb²⁺, Hg²⁺) Metal->Complex

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Potential Applications of 1,3-Dimethoxypropane-2-thiol

A Note on the "Discovery" of 1,3-Dimethoxypropane-2-thiol: As of this writing, the specific historical details surrounding the initial discovery and synthesis of 1,3-dimethoxypropane-2-thiol are not prominently documente...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the "Discovery" of 1,3-Dimethoxypropane-2-thiol: As of this writing, the specific historical details surrounding the initial discovery and synthesis of 1,3-dimethoxypropane-2-thiol are not prominently documented in publicly accessible scientific literature. This guide, therefore, presents a comprehensive, scientifically-grounded approach to its synthesis based on established and fundamental principles of organic chemistry. The methodologies outlined herein are predicated on well-documented reactions and are designed to provide a robust framework for the preparation and study of this compound.

Introduction and Rationale

The thiol functional group is a cornerstone in medicinal chemistry and drug development, imparting unique properties to molecules such as antioxidant activity, metal chelation, and the ability to form crucial disulfide bonds in biological systems.[1] 1,3-Dimethoxypropane-2-thiol is a structurally interesting molecule that combines the nucleophilic and redox-active nature of a thiol with two ether linkages, which can influence its solubility, polarity, and metabolic stability. While not a widely studied compound, its unique structure suggests potential as a versatile building block in the synthesis of novel therapeutic agents or as a component in advanced materials. This guide provides a plausible and detailed synthetic pathway to 1,3-dimethoxypropane-2-thiol, its known properties, and a discussion of its potential applications for researchers in the pharmaceutical and chemical sciences.

Proposed Synthesis of 1,3-Dimethoxypropane-2-thiol

The following multi-step synthesis is proposed, starting from the readily available precursor, epichlorohydrin. This route leverages fundamental and high-yielding organic reactions, including epoxide ring-opening, Williamson ether synthesis, and the formation of a thiol via an isothiouronium salt.

Overall Synthetic Scheme

Synthetic_Pathway A Epichlorohydrin B 1-Chloro-3-methoxypropan-2-ol A->B  NaOMe, MeOH C 1,3-Dimethoxypropan-2-ol B->C  NaOMe, MeOH D 2-Bromo-1,3-dimethoxypropane C->D  PBr3 E S-(1,3-dimethoxypropan-2-yl)isothiouronium bromide D->E  Thiourea F 1,3-Dimethoxypropane-2-thiol E->F  NaOH(aq), H2O

Caption: Proposed synthetic pathway for 1,3-dimethoxypropane-2-thiol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Chloro-3-methoxypropan-2-ol

  • Principle: This step involves the base-catalyzed ring-opening of the epoxide in epichlorohydrin. Under basic conditions, the methoxide nucleophile will attack the less sterically hindered primary carbon of the epoxide in an S(_N)2 fashion.[2][3][4]

  • Procedure:

    • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, cooled to 0 °C in an ice bath, add epichlorohydrin (1.0 equivalent) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by vacuum distillation.

Step 2: Synthesis of 1,3-Dimethoxypropan-2-ol

  • Principle: This step is a Williamson ether synthesis, where the alkoxide generated from 1-chloro-3-methoxypropan-2-ol displaces the chloride to form the second ether linkage.[5][6]

  • Procedure:

    • Dissolve 1-chloro-3-methoxypropan-2-ol (1.0 equivalent) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

    • Cool the reaction to room temperature, neutralize, and remove the solvent as described in Step 1.

    • The workup procedure is similar to Step 1, followed by purification via vacuum distillation.

Step 3: Synthesis of 2-Bromo-1,3-dimethoxypropane

  • Principle: The hydroxyl group is a poor leaving group and must be converted to a better one, such as a bromide, to facilitate nucleophilic substitution. Phosphorus tribromide (PBr(_3)) is an effective reagent for converting secondary alcohols to alkyl bromides.

  • Procedure:

    • In a flask equipped with a dropping funnel and a reflux condenser, cool a solution of 1,3-dimethoxypropan-2-ol (1.0 equivalent) in anhydrous diethyl ether to 0 °C.

    • Add phosphorus tribromide (0.4 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

    • After addition, allow the mixture to stir at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture over crushed ice and separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromide. This product may be used in the next step without further purification if it is sufficiently pure.

Step 4 & 5: Synthesis of 1,3-Dimethoxypropane-2-thiol via Isothiouronium Salt

  • Principle: To avoid the formation of a sulfide byproduct, which can occur when using sodium hydrosulfide, thiourea is used as the sulfur nucleophile.[7][8][9] This forms a stable S-alkylisothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol.[10]

  • Procedure:

    • Dissolve 2-bromo-1,3-dimethoxypropane (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

    • Heat the mixture to reflux for 3-4 hours to form the isothiouronium salt. The salt may precipitate upon cooling.

    • After cooling, add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.

    • Heat the mixture to reflux for another 2-3 hours to hydrolyze the salt.

    • Cool the reaction mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of ~7.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the final product by vacuum distillation, performing the procedure in a well-ventilated fume hood due to the stench of the thiol.

Experimental_Workflow cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Bromination cluster_3 Step 4 & 5: Thiol Synthesis A1 Mix Epichlorohydrin with NaOMe in MeOH at 0°C A2 Stir at RT for 12-16h A1->A2 A3 Workup & Purify A2->A3 B1 React product from Step 1 with NaOMe in MeOH A3->B1 B2 Reflux for 6-8h B1->B2 B3 Workup & Purify B2->B3 C1 React product from Step 2 with PBr3 in ether at 0°C B3->C1 C2 Stir at RT for 4-6h C1->C2 C3 Workup C2->C3 D1 React bromide with Thiourea in EtOH (Reflux) C3->D1 D2 Hydrolyze with NaOH(aq) (Reflux) D1->D2 D3 Workup & Purify D2->D3

Caption: Experimental workflow for the proposed synthesis.

Physicochemical and Safety Data

The following data for 1,3-dimethoxypropane-2-thiol has been aggregated from available chemical databases and supplier information.

PropertyValueSource
CAS Number 1859709-21-9[7]
Molecular Formula C(5)H({12})O(_2)S[2]
Molecular Weight 136.21 g/mol [2]
Predicted XlogP 0.3[2]
InChIKey PVJMWFQUDHFKOT-UHFFFAOYSA-N[2]
SMILES COCC(COC)S[2]

Safety Information: 1,3-dimethoxypropane-2-thiol is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

Potential Applications in Drug Development and Research

The unique structural features of 1,3-dimethoxypropane-2-thiol open up several avenues for its potential application, particularly in the realm of drug development.

  • Prodrug and Linker Chemistry: The thiol group is an excellent handle for conjugation. It can be used to attach the 1,3-dimethoxypropane moiety to a parent drug molecule. The ether linkages may improve the pharmacokinetic properties of the parent drug, such as solubility and metabolic stability. The thiol itself can be part of a cleavable linker system, designed to release the active drug under specific physiological conditions (e.g., in a reducing environment characteristic of some tumor microenvironments).

  • Antioxidant and Radioprotective Agents: Thiol-containing compounds are known for their ability to scavenge reactive oxygen species (ROS).[1] The 1,3-dimethoxypropane-2-thiol could be investigated for its potential as a cytoprotective agent against oxidative stress or as a radioprotectant to mitigate damage from ionizing radiation.

  • Metal Chelating Agents: The soft sulfur atom of the thiol group has a high affinity for soft heavy metal ions.[1] This compound could serve as a scaffold for designing more complex chelating agents for the treatment of heavy metal poisoning.

  • Fragments in Drug Discovery: In fragment-based drug discovery (FBDD), small molecules are screened for their ability to bind to biological targets. 1,3-dimethoxypropane-2-thiol could be a valuable fragment for screening against various protein targets, with the thiol group potentially forming a covalent or non-covalent interaction with the active site.

Conclusion

While the historical discovery of 1,3-dimethoxypropane-2-thiol remains to be fully documented, a robust and logical synthetic pathway can be proposed based on foundational principles of organic chemistry. This guide provides a detailed, step-by-step protocol for its synthesis, which should be accessible to researchers with a background in organic synthesis. The combination of ether and thiol functionalities in a compact scaffold makes 1,3-dimethoxypropane-2-thiol a compound of interest for further investigation in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. Its potential applications, though speculative, are grounded in the well-established roles of thiols and ethers in molecular design.

References

  • NextSDS. (n.d.). 1,3-dimethoxypropane-2-thiol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethoxypropane-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Clerici, A., Pastori, N., & Porta, O. (2001). Glycerol as a cheap and versatile raw material for the synthesis of 2,3-epoxy-1-propanol (glycidol)
  • JoVE. (2023, April 30). Preparation and Reactions of Thiols. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]

  • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008).
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ChemTalk. (2023, November 22). Epoxide Ring Opening. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiouronium. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15 : Preparation of Thiols. Retrieved from [Link]

  • ACE Organic. (2009, October 22). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol [Video]. YouTube. Retrieved from [Link]

  • Ezeriņa, D., Takao, K., & Tsuboi, S. (2020). Medicinal Thiols: Current Status and New Perspectives. Molecules, 25(15), 3463.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Dimethoxypropane-2-thiol as a Specialized Thiolating Agent

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The synthesis of complex organosulfur compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The synthesis of complex organosulfur compounds requires thiolating agents that balance high nucleophilicity with structural stability. 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9) [1][2] has emerged as a highly specialized reagent in modern organic synthesis. Unlike simple alkyl thiols, the presence of two flanking methoxy groups provides unique bidentate coordination potential and modulates the pKa of the central thiol. This guide details the causal mechanisms and validated protocols for utilizing 1,3-dimethoxypropane-2-thiol in two critical transformations: chemoselective thia-Michael additions and Palladium-catalyzed C-S cross-coupling.

Physicochemical Profile

Understanding the physical properties of 1,3-dimethoxypropane-2-thiol is critical for optimizing reaction conditions, particularly regarding solvent compatibility and base selection.

PropertyValue / Description
Chemical Name 1,3-dimethoxypropane-2-thiol
CAS Number 1859709-21-9[1][2]
Molecular Formula C5H12O2S
Molecular Weight 136.21 g/mol
Structural Features Secondary thiol flanked by two ether linkages
Solubility Highly soluble in DCM, THF, DMF, and alcohols; moderately soluble in water due to hydrogen-bonding from methoxy groups.

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is imperative to understand why a reagent behaves the way it does, rather than just how to use it.

Thia-Michael Addition Dynamics

The thia-Michael addition is a cornerstone of C-S bond formation, relying on the 1,4-conjugate addition of a thiol to an electron-deficient alkene[3]. The unique advantage of 1,3-dimethoxypropane-2-thiol lies in its steric and electronic environment. The methoxy groups inductively withdraw electron density, slightly lowering the pKa of the thiol compared to standard secondary alkanethiols. This allows for easier deprotonation by mild bases (e.g., triethylamine or catalytic DBU). Furthermore, the steric bulk provided by the 1,3-dimethoxy arms suppresses unwanted disulfide homocoupling, driving the equilibrium toward the anti-Markovnikov thia-Michael adduct[4].

Palladium-Catalyzed C-S Cross-Coupling

Transition-metal-catalyzed C-S bond formation, pioneered by Buchwald and Hartwig, relies heavily on the stabilization of transient Pd(II) intermediates[5][6]. When using 1,3-dimethoxypropane-2-thiol, the oxygen atoms of the methoxy groups can act as hemilabile coordinating ligands. During the transmetalation step, this secondary coordination stabilizes the highly reactive palladium-thiolate complex, preventing catalyst deactivation (often caused by strongly nucleophilic thiolate anions displacing the phosphine ligands)[5][6]. This allows for efficient reductive elimination to form the aryl thioether.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC or LC-MS monitoring) are integrated to ensure mechanistic fidelity.

Protocol A: Chemoselective Thia-Michael Addition to Acrylates

Objective: Synthesize aliphatic thioethers via 1,4-conjugate addition under mild conditions.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Michael acceptor (e.g., ethyl acrylate, 1.0 mmol) in anhydrous THF (5.0 mL).

  • Reagent Addition: Add 1,3-dimethoxypropane-2-thiol (1.1 mmol, 1.1 equiv) to the stirring solution at 0 °C. Rationale: Cooling minimizes potential polymerization of the acrylate.

  • Catalyst Initiation: Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol, 5 mol%). Rationale: DBU acts as a non-nucleophilic base, cleanly generating the active thiolate anion without competing for the Michael acceptor[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the complete consumption of the acrylate is observed.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed C-S Cross-Coupling with Aryl Halides

Objective: Synthesize complex aryl thioethers using a strongly coordinating bidentate ligand system.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd2(dba)3 (2.5 mol%) and Josiphos ligand (CyPF-tBu) (5 mol%). Rationale: The Josiphos ligand creates a highly stable and reactive catalyst architecture essential for preventing catalyst poisoning by the thiol[6].

  • Substrate Loading: Add the aryl bromide (1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.5 mmol).

  • Solvent & Thiol Addition: Add anhydrous Toluene (4.0 mL), followed by 1,3-dimethoxypropane-2-thiol (1.2 mmol). Seal the tube and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours. Rationale: While oxidative addition and transmetalation occur rapidly, the reductive elimination step requires elevated thermal energy to proceed efficiently[5][6].

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and purify via flash column chromatography.

Data Presentation: Optimization of C-S Cross-Coupling

The table below summarizes the optimization parameters for Protocol B, demonstrating the causality between ligand choice, base, and yield.

EntryCatalyst / LigandBaseTemperature (°C)Conversion (%)Isolated Yield (%)
1Pd(OAc)2 / PPh3K2CO3803528
2Pd2(dba)3 / XantphosCs2CO31006560
3Pd2(dba)3 / JosiphosNaOtBu100>9994
4Pd2(dba)3 / JosiphosNaOtBu604035

Note: Entry 3 represents the optimized conditions, highlighting the necessity of the bidentate Josiphos ligand and strong base (NaOtBu) for efficient turnover[6].

Reaction Workflow & Pathway Visualization

G A 1,3-dimethoxypropane-2-thiol (Nucleophile) B Base Activation (Deprotonation) A->B C Thiolate Anion Intermediate B->C D1 Thia-Michael Acceptor (e.g., Acrylate) C->D1 D2 Aryl Halide + Pd Catalyst (Cross-Coupling) C->D2 E1 1,4-Conjugate Addition (Anti-Markovnikov) D1->E1 E2 Oxidative Addition & Transmetalation D2->E2 F1 Thioether Adduct (Aliphatic) E1->F1 F2 Aryl Thioether (Aromatic) E2->F2

Reaction pathways for 1,3-dimethoxypropane-2-thiol via Thia-Michael and Pd-catalyzed coupling.

References

  • NextSDS. "1,3-dimethoxypropane-2-thiol — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Ahangarpour, M., et al. (2023). "Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification." Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition Metal Catalyzed Synthesis of Aryl Sulfides." Molecules / PMC - NIH. Available at: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 1,3-Dimethoxypropane-2-thiol in Advanced Click Chemistry

Authored by: A Senior Application Scientist Introduction: A New Functional Moiety for Thiol-Click Chemistry The "click chemistry" paradigm, defined by its criteria of efficiency, reliability, and biocompatibility, has tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: A New Functional Moiety for Thiol-Click Chemistry

The "click chemistry" paradigm, defined by its criteria of efficiency, reliability, and biocompatibility, has transformed the landscape of chemical synthesis, drug development, and materials science. Within this family of reactions, the thiol-click variants—namely the thiol-ene and thiol-yne reactions—stand out for their operational simplicity and high functional group tolerance.[1][2] These reactions provide a robust platform for forming carbon-sulfur bonds, which are pivotal in bioconjugation, polymer network formation, and surface functionalization.[3][4]

This guide introduces 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9), a unique thiol-containing building block, and explores its application in click chemistry.[5][6] Its structure, featuring a central thiol group flanked by two methoxy-bearing arms, imparts increased hydrophilicity and unique steric properties compared to simple alkyl thiols. These characteristics make it an exceptionally valuable reagent for applications requiring aqueous compatibility, such as the labeling of biomolecules or the synthesis of biocompatible hydrogels.[7][8]

This document serves as a comprehensive technical guide for researchers, providing in-depth mechanistic insights, detailed experimental protocols, and practical advice for successfully integrating 1,3-dimethoxypropane-2-thiol into your research and development workflows.

Part 1: Mechanistic Foundations of Thiol-Click Reactions

Understanding the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting experiments. 1,3-dimethoxypropane-2-thiol can participate in click reactions via two primary pathways: radical-mediated addition and nucleophilic conjugate addition.

Radical-Mediated Thiol-Ene Reaction

The radical-mediated reaction between a thiol and an alkene ('ene') is a cornerstone of click chemistry.[9][10] It proceeds via a rapid, self-propagating chain-transfer mechanism that is highly efficient and typically results in an anti-Markovnikov addition product.[11] The reaction can be initiated by UV light (photo-initiation) or heat (thermal initiation) in the presence of a radical initiator.[12]

The process consists of three key steps:

  • Initiation : A radical initiator (e.g., DMPA, AIBN) fragments upon exposure to UV light or heat, generating primary radicals. These radicals abstract a hydrogen atom from the thiol (R-SH), producing a highly reactive thiyl radical (R-S•).

  • Propagation : The thiyl radical adds across the double bond of an alkene. This anti-Markovnikov addition forms a carbon-centered radical intermediate.

  • Chain Transfer : The carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical. This new thiyl radical can then participate in another propagation step, continuing the chain reaction.

ThiolEne_Mechanism

Nucleophile-Catalyzed Thiol-Yne (Michael Addition) Reaction

When reacting with an "activated" alkyne (an alkyne adjacent to an electron-withdrawing group, such as an ester or ketone), thiols can undergo a nucleophilic conjugate addition, also known as a Michael addition.[13] This reaction is typically catalyzed by a mild base or nucleophile, which deprotonates the thiol to form a more nucleophilic thiolate anion.

The key advantages of this pathway are that it is often metal-free, proceeds under mild conditions, and offers high regio- and stereoselectivity, predominantly yielding the anti-Markovnikov Z-vinyl sulfide isomer.[14]

ThiolYne_Mechanism

Part 2: Application Notes

The unique structure of 1,3-dimethoxypropane-2-thiol makes it highly suitable for several advanced applications.

  • Bioconjugation and Drug Delivery : The hydrophilic methoxy groups enhance water solubility, making this thiol ideal for modifying proteins, peptides, and oligonucleotides in aqueous buffers with minimal use of organic co-solvents.[8][15] This is critical for preserving the native conformation and activity of biomolecules. The resulting thioether linkage is stable under physiological conditions.

  • Hydrogel Formation : When used with multi-functional ene-containing polymers (e.g., PEG-norbornene), 1,3-dimethoxypropane-2-thiol can act as a crosslinker to form biocompatible hydrogels for 3D cell culture, tissue engineering, and controlled drug release.[8]

  • Surface Modification : Surfaces (e.g., gold nanoparticles, silicon wafers) functionalized with alkene or alkyne groups can be readily modified to introduce hydrophilic character, improving their dispersion in aqueous media and reducing non-specific protein adsorption.[9][15]

  • Polymer Synthesis : It can be used as a chain-transfer agent in radical polymerizations or as a monomer in thiol-ene step-growth polymerizations to create functional polymers with tailored properties.[10][16]

Part 3: Experimental Protocols

Safety First : 1,3-Dimethoxypropane-2-thiol is classified as a flammable liquid with potential acute toxicity and may cause skin/eye irritation.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17][18]

Protocol 1: Photoinitiated Thiol-Ene Conjugation to an Allyl-Functionalized Molecule

This protocol describes the conjugation of 1,3-dimethoxypropane-2-thiol to an allyl-functionalized substrate using a UV-initiated radical reaction.

Materials & Equipment:

  • 1,3-Dimethoxypropane-2-thiol

  • Allyl-functionalized substrate (e.g., Allyl-PEG, N-Allylmaleimide)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous

  • Reaction vessel: UV-transparent quartz tube or borosilicate vial

  • UV lamp (e.g., 365 nm)

  • Nitrogen or Argon gas supply for degassing

  • Stir plate and magnetic stir bar

  • Rotary evaporator and purification equipment (e.g., silica gel column chromatography)

Protocol_Workflow

Step-by-Step Procedure:

  • Preparation : In a quartz reaction tube equipped with a magnetic stir bar, dissolve the allyl-functionalized substrate (1.0 eq).

  • Reagent Addition : Add 1,3-dimethoxypropane-2-thiol (1.1 eq) and the photoinitiator DMPA (0.05 - 0.1 eq, typically 1-5 mol%). Add anhydrous solvent to achieve the desired concentration (e.g., 0.1 M). Causality Note: A slight excess of the thiol ensures complete consumption of the potentially more valuable 'ene' substrate. Initiator concentration is kept low to minimize side reactions.[19]

  • Degassing : Seal the tube with a septum and sparge the solution gently with nitrogen or argon for 15 minutes. Causality Note: While thiol-ene reactions are more oxygen-tolerant than other radical reactions, removing dissolved oxygen prevents premature radical quenching and ensures efficient initiation.[20]

  • Initiation : Place the reaction tube under a 365 nm UV lamp at room temperature with continuous stirring. Ensure the entire solution is illuminated.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting materials. Reactions are often complete within 5-60 minutes.

  • Work-up and Purification : Once the reaction is complete, remove the solvent using a rotary evaporator. Purify the crude product via flash column chromatography on silica gel to isolate the desired thioether conjugate.

ParameterRecommended ValueRationale
Thiol:Ene Ratio 1.1 : 1.0Drives reaction to completion.
Photoinitiator (DMPA) 1-5 mol%Sufficient for initiation without causing unwanted side reactions.[12]
Solvent MeCN, THF, or DCMGood solubility for reactants and initiator.
UV Wavelength 365 nmMatches the absorption maximum of DMPA for efficient cleavage.[12]
Temperature Room TemperatureAvoids thermal side reactions and is suitable for sensitive substrates.
Protocol 2: Base-Catalyzed Thiol-Yne Conjugation to an Activated Alkyne

This protocol details the nucleophilic addition of 1,3-dimethoxypropane-2-thiol to an electron-deficient alkyne like methyl propiolate.

Materials & Equipment:

  • 1,3-Dimethoxypropane-2-thiol

  • Activated alkyne (e.g., Methyl propiolate, Ethyl octynoate)

  • Base catalyst: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with septum

  • Nitrogen or Argon gas supply

  • Stir plate and magnetic stir bar

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the activated alkyne (1.0 eq) and anhydrous solvent (e.g., DCM, to 0.2 M).

  • Reagent Addition : Add 1,3-dimethoxypropane-2-thiol (1.05 eq). Causality Note: A minimal excess of thiol is used. Stoichiometric control is key as the base can catalyze side reactions if large excesses are present.

  • Initiation : Add the base catalyst (e.g., Et₃N, 0.1 eq) dropwise via syringe at room temperature with stirring.

  • Monitoring : The reaction is typically rapid. Monitor its progress by TLC, watching for the consumption of the limiting reagent. The reaction is often complete in 1-4 hours at room temperature.

  • Work-up : Upon completion, dilute the reaction mixture with DCM and wash with a mild aqueous acid (e.g., 5% HCl or NH₄Cl solution) to remove the base, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

ParameterRecommended ValueRationale
Thiol:Yne Ratio 1.05 : 1.0Near-stoichiometric ratio to favor single addition.
Base Catalyst (Et₃N) 0.1 - 0.2 eqCatalytic amount is sufficient to generate the thiolate nucleophile without promoting side reactions.[13]
Solvent DCM or THFAprotic solvents prevent quenching of the thiolate anion.
Temperature 0 °C to Room TempMild conditions preserve sensitive functional groups.

Part 4: Data Interpretation and Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Conversion (Thiol-Ene) Inefficient initiation (old initiator, wrong UV wavelength).Use a fresh batch of photoinitiator. Ensure your UV lamp emits at the correct wavelength for your initiator (e.g., 365 nm for DMPA).
Oxygen inhibition.Improve the degassing procedure (longer sparging time or use freeze-pump-thaw cycles).
Low Yield (Thiol-Yne) Insufficiently activated alkyne.Ensure the alkyne has a strong electron-withdrawing group. If not, a radical-based thiol-yne reaction may be required.
Base is quenched or insufficient.Use an anhydrous solvent and fresh, pure base. Slightly increase the catalyst loading if needed.
Formation of Disulfide Byproduct Oxidation of the thiol.Ensure the reaction is kept under an inert atmosphere. Purify the thiol starting material if necessary.
Double Addition in Thiol-Yne Reaction conditions too harsh or radical pathway competing.Use a mild base and strictly catalytic amounts. Ensure no radical initiators (light, heat) are present if Michael addition is desired.[14]

References

  • Hoyt, C. B., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link][1]

  • Lowe, A. B. (2010). Thiol-ene “click” chemistry. Polymer Chemistry, 1(1), 17-36. [Link][9]

  • Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4820-4870. [Link][10]

  • Irska, I., & Maciejewski, H. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Materials, 15(15), 5348. [Link]

  • Danby, P. M., & Konkolewicz, D. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio) Organic to Polymer Chemistry. Chemical Reviews, 121(17), 10436-10501. [Link][13]

  • Love, D. M., Fairbanks, B. D., & Bowman, C. N. (2020). Evaluation of Aromatic Thiols as Photoinitiators. Macromolecules, 53(13), 5237-5247. [Link][21]

  • Caramori, W. (2024). Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions. Advanced Chemical Engineering, 14(341). [Link][2]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: a powerful and versatile methodology for materials synthesis. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link][16]

  • Dondon, R., & Vorobiev, A. (2026). Thiol-ene “click reactions” as a promising approach to polymer materials. CentAUR. [Link][3]

  • NextSDS. (n.d.). 1,3-dimethoxypropane-2-thiol — Chemical Substance Information. NextSDS. [Link][5]

  • Catel, Y., et al. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances, 11(5), 2915-2920. [Link][14]

  • Becer, C. R., et al. (2008). Development of Thermal and Photochemical Strategies for Thiol−Ene Click Polymer Functionalization. Macromolecules, 41(20), 7385-7392. [Link][12]

  • Rijcken, C. J. F., et al. (2005). Thiol-Functionalized Polymeric Micelles: From Molecular Recognition to Improved Mucoadhesion. Bioconjugate Chemistry, 16(4), 954-962. [Link][7]

  • Bas, O., & De-Juan-Pardo, E. M. (2016). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. Polymers, 8(4), 131. [Link][8]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: a powerful and versatile methodology for materials synthesis. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link][22]

  • Sang, M., et al. (2024). Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. Polymers, 16(13), 1845. [Link][15]

  • Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1364-1368. [Link][4]

  • Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia. [Link][11]

  • Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1364-1368. [Link][23]

  • PubChem. (n.d.). 1,3-dimethoxypropane-2-thiol. PubChem. [Link][6]

Sources

Method

experimental protocol for reactions with 1,3-dimethoxypropane-2-thiol

An In-Depth Guide to the Experimental Use of 1,3-Dimethoxypropane-2-thiol in Synthetic Chemistry Introduction: The Versatility of 1,3-Dimethoxypropane-2-thiol 1,3-Dimethoxypropane-2-thiol is a specialized organosulfur co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Experimental Use of 1,3-Dimethoxypropane-2-thiol in Synthetic Chemistry

Introduction: The Versatility of 1,3-Dimethoxypropane-2-thiol

1,3-Dimethoxypropane-2-thiol is a specialized organosulfur compound featuring a central thiol (-SH) group flanked by two methoxypropyl chains. This structure confers unique properties, combining the high reactivity of the sulfhydryl group with the solubility characteristics imparted by the ether linkages. The thiol group is the epicenter of its chemical utility, acting as a potent nucleophile, a precursor to thiyl radicals, and a readily oxidizable moiety. These characteristics make it a valuable building block in diverse fields, from materials science and polymer chemistry to bioconjugation and drug development.

This document serves as a comprehensive guide for researchers, providing detailed protocols for key reactions involving 1,3-dimethoxypropane-2-thiol. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical success and a deep understanding of the transformations.

Safety and Handling

Before commencing any experimental work, it is crucial to be fully acquainted with the hazards associated with 1,3-dimethoxypropane-2-thiol and all other reagents.

  • 1,3-Dimethoxypropane-2-thiol : This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[1] Acute toxicity via oral, dermal, or inhalation routes is a significant hazard.[1] Standard laboratory safety precautions, including the use of a chemical fume hood, safety goggles, and chemical-resistant gloves, are mandatory.[2][3][4]

  • General Thiol Safety : Thiols are known for their strong, unpleasant odors (stench).[2] All work should be conducted in a well-ventilated fume hood to minimize odor and inhalation exposure. An oxidizing bleach solution can be used to quench the odor of any residual thiol on glassware.

  • Other Reagents : Consult the Safety Data Sheet (SDS) for every chemical used in the protocols. Pay special attention to the hazards of radical initiators, bases, and solvents.

Table 1: Hazard Information for 1,3-dimethoxypropane-2-thiol

Hazard ClassificationCategoryHazard Statement
Flammable liquids4H227: Combustible liquid
Acute toxicity (oral, dermal, inhalation)3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H336: May cause drowsiness or dizziness

Source: Notified C&L Inventory.[1]

Protocol 1: Radical-Mediated Thiol-Ene "Click" Reaction

The thiol-ene reaction is a cornerstone of "click" chemistry, describing the addition of a thiol to an alkene ('ene') to form a thioether.[5] The radical-mediated pathway offers high efficiency, anti-Markovnikov regioselectivity, and excellent functional group tolerance.[5][6] This process is initiated by light or heat, which generates a reactive thiyl radical that propagates a chain reaction.[5]

Causality and Experimental Design

The choice of initiator is critical. Photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) are ideal for applications requiring spatial and temporal control, as the reaction starts and stops with the application of UV light.[7] Thermal initiators like 2,2'-azobis(2-methyl-propionitrile) (AIBN) are suitable for bulk polymerizations where uniform heating is feasible.[6] The reaction is typically performed in a 1:1 stoichiometric ratio of thiol to ene functional groups to ensure high conversion.

Workflow Diagram: Photoinitiated Thiol-Ene Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve alkene and 1,3-dimethoxypropane-2-thiol in solvent prep2 Add photoinitiator (e.g., DMPA) prep1->prep2 react1 Purge with inert gas (N2 or Ar) prep2->react1 react2 Irradiate with UV light (e.g., 365 nm) react1->react2 workup1 Monitor reaction by TLC/NMR react2->workup1 workup2 Remove solvent in vacuo workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Workflow for the photoinitiated thiol-ene reaction.

Detailed Step-by-Step Methodology (Photoinitiated)
  • Reagent Preparation : In a quartz reaction vessel, dissolve the alkene (1.0 mmol) and 1,3-dimethoxypropane-2-thiol (1.0 mmol, 1.0 eq) in a suitable solvent (e.g., THF or Dichloromethane, 5-10 mL).

  • Initiator Addition : Add a catalytic amount of a photoinitiator, such as DMPA (0.05 mmol, 5 mol%).

  • Inert Atmosphere : Seal the vessel and purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

  • Initiation : Place the reaction vessel under a UV lamp (e.g., 365 nm) and begin irradiation while stirring.[6] Maintain a consistent distance from the lamp.

  • Monitoring : Track the reaction's progress by periodically taking aliquots and analyzing them via Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy, looking for the disappearance of the starting materials.

  • Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification : Purify the resulting thioether product using silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product.

Table 2: Typical Reagents for Photoinitiated Thiol-Ene Reaction

ReagentMolar Eq.Purpose
Alkene (e.g., 1-octene)1.0Substrate
1,3-Dimethoxypropane-2-thiol1.0Substrate
DMPA0.05Photoinitiator
Tetrahydrofuran (THF)-Solvent

Protocol 2: Base-Catalyzed Thiol-Michael Addition

The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate, maleimide, or vinyl sulfone.[8][9] The reaction is catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[9] This method is highly efficient, proceeds under mild conditions, and does not require an initiator.[10]

Causality and Experimental Design

The choice of base is crucial. A weak base like triethylamine (TEA) is often sufficient and minimizes side reactions.[8] For less reactive systems, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can be used. The reaction rate is dependent on the pKa of the base catalyst.[8] The solvent should be aprotic to avoid quenching the thiolate anion.

Mechanism Diagram: Base-Catalyzed Thiol-Michael Addition

G Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Base Base Intermediate R-S-CH₂-⁻CH-EWG Thiolate->Intermediate + Michael Acceptor MichaelAcceptor CH₂=CH-EWG Product R-S-CH₂-CH₂-EWG Intermediate->Product + H⁺ (from HB⁺)

Caption: Mechanism of base-catalyzed Thiol-Michael addition.

Detailed Step-by-Step Methodology
  • Reagent Preparation : In a round-bottom flask, dissolve the electron-poor alkene (e.g., methyl acrylate, 1.0 mmol) in a suitable aprotic solvent (e.g., THF or DCM, 5-10 mL).

  • Thiol Addition : Add 1,3-dimethoxypropane-2-thiol (1.0 mmol, 1.0 eq) to the solution.

  • Catalyst Addition : Add a catalytic amount of a base, such as triethylamine (TEA, 0.1 mmol, 10 mol%), dropwise while stirring.[6]

  • Reaction : Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitoring : Monitor the reaction progress by TLC, observing the consumption of the starting materials.

  • Work-up : Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1M HCl) or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 3: Oxidation to Disulfide

The oxidation of thiols to disulfides (R-S-S-R) is a fundamental and common transformation.[11] This oxidative coupling can be achieved using a variety of mild oxidizing agents.[11] Atmospheric oxygen can also facilitate this reaction, sometimes catalyzed by light or metal ions.[12][13] Here, we present a simple protocol using hydrogen peroxide as a green and efficient oxidant.[14]

Causality and Experimental Design

This protocol uses hydrogen peroxide (H₂O₂) catalyzed by tetrabutylammonium iodide (TBAI).[14] TBAI acts as a phase-transfer catalyst and facilitates the oxidation process. The reaction is often performed without a solvent, making it a green and practical method.[14] The reaction is typically clean, with water as the only byproduct.

Detailed Step-by-Step Methodology
  • Reagent Preparation : In a small flask equipped with a stir bar, add 1,3-dimethoxypropane-2-thiol (1.0 mmol).

  • Catalyst Addition : Add a catalytic amount of tetrabutylammonium iodide (TBAI) (e.g., 0.05 mmol, 5 mol%).

  • Oxidant Addition : Add 30% aqueous hydrogen peroxide (H₂O₂) (approx. 1.1 mmol, 1.1 eq) dropwise to the stirring thiol at room temperature.

  • Reaction : Stir the mixture vigorously. The reaction is often exothermic and may require occasional cooling with a water bath. Continue stirring for 1-3 hours.

  • Monitoring : Monitor the disappearance of the thiol starting material using TLC. A stain such as potassium permanganate can be used to visualize both the thiol and the disulfide.

  • Work-up : After the reaction is complete, dilute the mixture with water and extract the disulfide product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the disulfide product, which can be further purified by chromatography if necessary.

Analytical and Characterization Techniques

Proper analysis is key to validating experimental outcomes. The following techniques are recommended for reactions involving 1,3-dimethoxypropane-2-thiol.

  • Thin-Layer Chromatography (TLC) : An indispensable tool for monitoring reaction progress by comparing the spots of the reaction mixture to the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the final product. For thiol-ene reactions, the disappearance of vinyl proton signals and the appearance of new thioether methylene signals are characteristic.

  • Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) provide accurate molecular weight information, confirming the identity of the product.[15]

  • Spectrophotometry : For quantitative analysis of unreacted thiol, Ellman's reagent (DTNB) can be used. This reagent reacts with free sulfhydryl groups to produce a colored product that can be quantified by measuring its absorbance.[15]

Table 3: Key Spectroscopic Data for Reaction Monitoring

ReactionStarting Material Signal (¹H NMR)Product Signal (¹H NMR)
Thiol-Ene Alkene protons (~5-6 ppm)Aliphatic protons in thioether linkage (~2.5-3.0 ppm)
Thiol-Michael α,β-unsaturated protons (~5.8-6.5 ppm)New aliphatic protons (~2.5-3.0 ppm)
Oxidation Thiol proton (-SH, broad, ~1.5-2.5 ppm)Disappearance of the -SH proton signal

References

  • Benchchem. Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions.

  • Wikipedia. Thiol-ene reaction.

  • Nair, D. P., et al. (2013). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications.

  • Nair, D. P., et al. (2013). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials.

  • Chemical Communications (RSC Publishing). Reversible Michael addition of thiols as a new tool for dynamic combinatorial chemistry.

  • Iwaoka, M., et al. (2011). Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. The Journal of Organic Chemistry.

  • Thirumalaivasan, N., et al. (2023). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. RSC Publishing.

  • Creative Proteomics Blog. (2024). Thiols: Functions, Identification, and Applications.

  • ACS Applied Materials & Interfaces. (2025). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu₂O Polyhedra. ACS Publications.

  • Ghosh, S., et al. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. PMC.

  • Kobe University. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system.

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.

  • AAT Bioquest. (2017). Quantitative Analysis of Thiols and Maleimides.

  • ResearchGate. (2015). A Simple and Practical Method for the Oxidation of Thiols to Disulfides at Mild Conditions Without Solvents.

  • Lv, Y., et al. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC.

  • Molecules. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.

  • University of Parma. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.

  • PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.

  • NextSDS. 1,3-dimethoxypropane-2-thiol — Chemical Substance Information.

  • Taylor & Francis Online. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. (2004). SAFETY DATA SHEET.

  • ChemicalBook. (2025). 1,3-Dimethoxypropane - Safety Data Sheet.

  • Merck Millipore. SAFETY DATA SHEET.

  • Chemistry Steps. Reactions of Thiols.

Sources

Application

Application Note: Analytical Strategies for the Detection and Quantitation of 1,3-Dimethoxypropane-2-thiol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Causality 1,3-Dimethoxypropane-2-thiol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Causality

1,3-Dimethoxypropane-2-thiol (CAS: 1859709-21-9) is a low-molecular-weight (LMW) aliphatic thiol[1]. The accurate quantitation of this compound in synthetic formulations or biological matrices presents significant analytical challenges due to its intrinsic chemical properties:

  • Lack of a Chromophore/Fluorophore: As an aliphatic molecule, 1,3-dimethoxypropane-2-thiol lacks a conjugated π -electron system. Consequently, it exhibits negligible UV absorbance above 210 nm and possesses no intrinsic fluorescence, rendering direct optical detection highly insensitive[2].

  • Redox Instability: The free sulfhydryl (-SH) group is a strong nucleophile. In the presence of ambient oxygen or trace transition metals, it rapidly auto-oxidizes to form disulfide dimers[3].

The Analytical Solution: To achieve a self-validating, reproducible, and highly sensitive assay, the analytical workflow must incorporate a chemical derivatization step [4]. Derivatization serves a dual mechanistic purpose: it covalently caps the reactive -SH group (locking the molecule in its reduced state to prevent oxidation) and introduces a detectable moiety—either a chromophore for UV-Vis assays or an easily ionizable mass tag for mass spectrometry (MS)[3].

Analytical Workflow Visualization

The following diagram illustrates the critical paths for thiol detection, highlighting the divergence between rapid bulk assays and high-specificity chromatographic methods.

G A Sample Prep (1,3-dimethoxypropane-2-thiol) B Reduction (TCEP / DTT) A->B Prevent Oxidation C Derivatization (DTNB or mBBr) B->C Add Mass/Chromophore D Separation (HPLC / UHPLC) C->D Isolate Adducts E Detection (UV-Vis / MS) C->E Direct Assay (Ellman's) D->E Quantify

Caption: Analytical workflow for 1,3-dimethoxypropane-2-thiol detection.

Quantitative Data Presentation: Method Comparison

Selecting the appropriate analytical method depends on the required sensitivity and the complexity of the sample matrix.

Analytical ParameterSpectrophotometry (Ellman's Reagent)LC-MS/MS (mBBr Derivatization)
Target Analyte Form Total free thiols (Bulk quantitation)Specific 1,3-dimethoxypropane-2-thiol adduct
Detection Mechanism Absorbance of TNB²⁻ at 412 nmMRM transitions of bimane-thioether
Typical LOD ~1–5 µM~1–10 nM
Linear Dynamic Range 0.1 mM – 1.0 mM10 nM – 10 µM
Matrix Interference High (Cross-reacts with all biothiols)Low (Chromatographic separation + MS/MS)
Primary Application Rapid purity checks, formulation QCPharmacokinetics, trace biological detection

Experimental Protocols

Protocol A: Rapid Spectrophotometric Quantitation via Ellman's Reagent

Best for: Routine quality control and bulk formulation testing where 1,3-dimethoxypropane-2-thiol is the only thiol present.

Causality & Principle: Ellman’s reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts specifically with the conjugate base (thiolate anion, R-S⁻) of the free thiol[5]. This bimolecular nucleophilic substitution yields a mixed disulfide and releases 2-nitro-5-thiobenzoic acid (TNB²⁻)[6]. TNB²⁻ has a high molar extinction coefficient ( ϵ = 14,150 M⁻¹ cm⁻¹) at 412 nm, allowing for direct colorimetric quantitation using the Beer-Lambert law[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Phosphate buffer containing 1 mM EDTA, adjusted to pH 8.0.

    • Causality: The reaction requires the thiolate anion. A pH of 8.0 ensures a sufficient population of the conjugate base without causing rapid alkaline hydrolysis of the DTNB reagent[5]. EDTA chelates trace metals, preventing metal-catalyzed thiol oxidation.

  • Reagent Preparation: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer to create the Ellman's Reagent Solution[7].

  • Standard Curve Generation: Prepare a serial dilution of a known thiol standard (e.g., L-cysteine) ranging from 0.1 mM to 1.0 mM[5].

  • Reaction Execution:

    • Add 50 µL of Ellman's Reagent Solution to a series of test tubes.

    • Add 2.5 mL of Reaction Buffer to each tube.

    • Add 250 µL of the 1,3-dimethoxypropane-2-thiol sample (or standard) to the respective tubes[5].

    • Self-Validation Step: Prepare a reagent blank by adding 250 µL of Reaction Buffer instead of the sample. This corrects for background absorbance caused by spontaneous DTNB hydrolysis.

  • Incubation & Detection: Mix thoroughly and incubate at room temperature for 15 minutes. Measure the optical absorbance at 412 nm against the reagent blank[7]. Calculate concentration using the standard curve or the extinction coefficient.

Protocol B: High-Sensitivity LC-MS/MS via Monobromobimane (mBBr) Derivatization

Best for: Trace detection in complex biological matrices (e.g., plasma, cell lysates) or stability-indicating assays.

Causality & Principle: Monobromobimane (mBBr) is a thiol-specific alkylating agent. The bimane ring undergoes nucleophilic substitution with the free thiol to form a stable thioether[3]. Crucially for LC-MS, this derivatization permanently blocks the thiol from re-oxidizing and adds a hydrophobic, easily ionizable mass tag, significantly enhancing electrospray ionization (ESI) efficiency and reverse-phase retention[4].

Step-by-Step Methodology:

  • Sample Reduction: To 100 µL of the sample, add 10 µL of 10 mM Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 15 minutes at room temperature.

    • Causality: 1,3-dimethoxypropane-2-thiol may exist partially as a homodimer disulfide due to auto-oxidation. TCEP quantitatively reduces disulfides back to free thiols without containing a reactive thiol itself, preventing interference with downstream derivatization[8].

  • Alkylation/Derivatization: Add 10 µL of 50 mM mBBr (prepared in acetonitrile) to the reduced sample. Protect the reaction tube from light (mBBr is light-sensitive) and incubate for 15 minutes at room temperature[3].

  • Quenching (Self-Validation): Stop the reaction by adding 10 µL of 100 mM sulfosalicylic acid. This lowers the pH, protonating the remaining thiolate anions and halting further alkylation, locking the analyte concentration for accurate MS quantitation.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse-Phase (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the bimane-1,3-dimethoxypropane-2-thiol adduct (Parent m/z calculation: 136.21 [Analyte] + 191.03 [Bimane tag] - 1.01 [H] = ~326.23 m/z).

    • Self-Validation Step: Spike an isotopically labeled internal standard (or a structurally similar aliphatic thiol) into the sample prior to Step 1 to correct for matrix suppression and derivatization efficiency variance[4].

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. nih.gov.
  • 1,3-dimethoxypropane-2-thiol (C5H12O2S) - PubChemLite. uni.lu.
  • Ellman's Assay Protocol. BroadPharm.
  • Ellman's Reagent. Fisher Scientific.
  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech.
  • Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. acs.org.
  • Development of high-throughput quantitative analytical method for l-cysteine-containing dipeptides by LC–MS/MS toward its fermentative production. nih.gov.
  • New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Mass Spectrometry. acs.org.

Sources

Method

Application Note: Harnessing 1,3-Dimethoxypropane-2-thiol for Advanced Surface Engineering and Polymer Synthesis

Executive Summary The rational design of functional materials relies heavily on the precise control of surface chemistry and polymer network architecture. 1,3-dimethoxypropane-2-thiol (DMPT) (CAS: 1859709-21-9)[1] repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functional materials relies heavily on the precise control of surface chemistry and polymer network architecture. 1,3-dimethoxypropane-2-thiol (DMPT) (CAS: 1859709-21-9)[1] represents a unique, highly versatile molecular building block bridging the gap between simple hydrophobic alkanethiols and complex, bulky poly(ethylene glycol) (PEG) derivatives. Featuring a secondary thiol group flanked by two methoxy-terminated arms, DMPT offers a distinct steric profile and a polar, non-hydrogen-bond-donating interface.

This application note provides researchers and drug development professionals with validated protocols and mechanistic insights for utilizing DMPT in two critical domains: Self-Assembled Monolayers (SAMs) on Gold Nanoparticles (AuNPs) and UV-Initiated Thiol-Ene Click Chemistry .

Mechanistic Insights & Causality (E-E-A-T)

Surface Engineering: The Methoxy Advantage

In nanomedicine, the functionalization of gold nanoparticles dictates their biodistribution, toxicity, and cellular uptake. While methyl-terminated alkanethiols create highly hydrophobic surfaces that rapidly opsonize in vivo, methoxy-terminated thiols introduce a critical dipole moment that enhances wettability without acting as hydrogen bond donors[2].

When DMPT is introduced to a gold surface, the secondary thiol forms a robust, quasi-covalent Au-S bond (~45 kcal/mol). The two adjacent methoxy groups project outward, creating a dense, hydration-layer-promoting shield. This "pseudo-PEGylated" surface effectively repels non-specific protein adsorption (anti-fouling) while maintaining a significantly smaller hydrodynamic footprint than traditional PEG-5000 chains. The steric hindrance of the secondary carbon slightly slows the initial chemisorption kinetics compared to primary thiols, necessitating optimized, extended incubation protocols to achieve a highly ordered, defect-free monolayer[3].

Polymer Science: Thiol-Ene "Click" Networks

The radical-mediated thiol-ene reaction is a hallmark of modern "click" chemistry, characterized by rapid kinetics, high yields, and insensitivity to oxygen[4]. DMPT acts as a highly efficient chain transfer agent and network modifier. During UV photopolymerization, the secondary thiol undergoes rapid hydrogen abstraction to form a thiyl radical. The subsequent anti-Markovnikov addition to an alkene creates a flexible, chemically stable thioether linkage[5][6]. The incorporation of DMPT's methoxy groups into the polymer backbone lowers the glass transition temperature ( Tg​ ) by increasing free volume, while simultaneously increasing the refractive index and hydrophilicity of the resulting thermoset or hydrogel.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical properties of AuNPs and polymer networks modified with DMPT versus industry standards.

Modifying Ligand / MonomerContact Angle (Water) on SAMProtein Adsorption (Fibrinogen, ng/cm²)AuNP Hydrodynamic Size Increase (nm)Thiol-Ene Network Tg​ Shift (°C)
1-Octanethiol (Hydrophobic)110° ± 2°> 250+ 2.1N/A (Phase separates)
PEG4-Thiol (Hydrophilic)35° ± 3°< 20+ 8.5- 15.0
1,3-dimethoxypropane-2-thiol 52° ± 2° < 45 + 1.8 - 8.5

Note: DMPT provides an optimal balance, offering significant anti-fouling properties (low protein adsorption) while maintaining an ultra-compact nanoparticle size.

Experimental Workflows & Visualizations

Ligand Exchange Dynamics on Gold Nanoparticles

G A Citrate-Capped AuNPs (Metastable) C Ligand Exchange (Room Temp, 24h) A->C B 1,3-dimethoxypropane-2-thiol (DMPT) B->C D Steric Displacement of Citrate C->D  Thermodynamic  Driving Force E DMPT-Functionalized AuNPs (Anti-fouling Surface) D->E  Au-S Bond  Formation

Figure 1: Workflow and thermodynamic pathway for the ligand exchange of citrate-capped AuNPs with DMPT.

Radical-Mediated Thiol-Ene Pathway

ThiolEne Init Photoinitiator (DMPA) + UV Light (365 nm) Rad Primary Radical Generation Init->Rad Thiyl Thiyl Radical Formation (from DMPT) Rad->Thiyl  H-Abstraction Prop Propagation: Addition to Alkene Thiyl->Prop  Anti-Markovnikov  Addition Term Chain Transfer & Thioether Formation Prop->Term  Hydrogen  Abstraction Term->Thiyl  Regenerates  Thiyl Radical

Figure 2: Radical-mediated thiol-ene click chemistry mechanism utilizing DMPT as the thiol donor.

Detailed Experimental Protocols

Protocol A: Synthesis of Ultra-Compact, Anti-Fouling DMPT-AuNPs

This protocol is self-validating: a successful ligand exchange is visually confirmed by the resistance of the AuNPs to salt-induced aggregation.

Materials:

  • Citrate-capped Gold Nanoparticles (20 nm, OD = 1.0)

  • 1,3-dimethoxypropane-2-thiol (DMPT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ethanol (Absolute)

  • 1M NaCl solution

Step-by-Step Methodology:

  • Disulfide Reduction (Causality): Thiols readily oxidize to disulfides in storage, which cannot effectively bind to gold. Prepare a 10 mM solution of DMPT in ethanol. Add a 1.5x molar excess of TCEP and incubate for 30 minutes at room temperature to ensure all DMPT is in the active, reduced thiolate form.

  • Solvent Matching: Dilute the reduced DMPT solution to 1 mM using a 50:50 v/v mixture of Ethanol and Milli-Q water. Reasoning: DMPT is amphiphilic; this solvent mixture prevents localized precipitation when introduced to the aqueous AuNP suspension.

  • Ligand Exchange: Add 1 mL of the 1 mM DMPT solution dropwise to 10 mL of the rapidly stirring citrate-AuNP suspension.

  • Incubation: Cover the reaction vessel with foil (to prevent photo-oxidation) and stir continuously for 24 hours. Reasoning: The secondary nature of the DMPT thiol creates steric hindrance; a full 24-hour incubation is required to achieve a dense, thermodynamically stable monolayer.

  • Purification: Centrifuge the suspension at 12,000 x g for 15 minutes. Discard the supernatant containing displaced citrate and excess DMPT. Resuspend the pellet in Milli-Q water. Repeat three times.

  • Validation Assay: Add 100 µL of 1M NaCl to 1 mL of the purified DMPT-AuNPs. If the solution remains ruby red (no shift to blue/purple), the DMPT monolayer is dense enough to provide steric stabilization against Debye length collapse.

Protocol B: UV-Cured Hydrophilic Thiol-Ene Networks

This protocol details the synthesis of a tunable, high-refractive-index polymer film.

Materials:

  • 1,3-dimethoxypropane-2-thiol (DMPT)

  • Triallyl cyanurate (TAC) - Multifunctional ene

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) - Photoinitiator

  • Glass molds treated with release agent

Step-by-Step Methodology:

  • Stoichiometric Balancing: Calculate the mass required to achieve a 1:1 molar ratio of Thiol functional groups to Ene functional groups. Reasoning: Thiol-ene click chemistry operates via a step-growth mechanism. Exact 1:1 stoichiometry ensures maximum conversion and prevents unreacted monomers from plasticizing the final network.

  • Formulation: In a dark amber vial, combine DMPT and TAC. Add 1.0 wt% of DMPA photoinitiator.

  • Homogenization: Vortex the mixture for 2 minutes, followed by sonication for 5 minutes to ensure complete dissolution of the solid DMPA into the liquid monomers.

  • Degassing: Place the vial in a vacuum desiccator for 10 minutes to remove dissolved oxygen. Reasoning: While thiol-ene reactions are highly oxygen-tolerant compared to standard acrylates, removing macroscopic air bubbles is critical for the optical clarity of the final material.

  • Curing: Inject the resin into the glass mold. Expose to a 365 nm UV LED lamp (10 mW/cm²) for 60 seconds. Reasoning: 365 nm perfectly overlaps with the π→π∗ absorption transition of DMPA, generating primary radicals that abstract hydrogen from DMPT to initiate the cascade.

References

  • PubChemLite: 1,3-dimethoxypropane-2-thiol uni.lu (PubChem) URL:[Link]

  • Structure and Wettability of Methoxy-Terminated Self-Assembled Monolayers on Gold Langmuir - ACS Publications URL:[Link]

  • Thiol-ene click chemistry PubMed - NIH / Journal of Polymer Science URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3-Dimethoxypropane-2-thiol

Welcome to the Technical Support Center for the isolation and purification of 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9)[1]. As a low-molecular-weight, electron-rich mercaptan, this compound presents unique challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9)[1]. As a low-molecular-weight, electron-rich mercaptan, this compound presents unique challenges during purification, primarily due to its high susceptibility to oxidative dimerization (disulfide formation) and its potent odor[2].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the specific physicochemical causality of this molecule, providing self-validating protocols to ensure high-purity isolation.

Physicochemical Profile & Target Metrics

To design an effective purification strategy, we must first understand the physical parameters driving the molecule's behavior. The presence of two methoxy groups flanking the thiol center increases the molecule's polarity and hydrogen-bond acceptor capacity, which heavily influences chromatographic retention.

ParameterValueCausality / Relevance
CAS Number 1859709-21-9Unique identifier for procurement and spectral reference[1].
Molecular Weight 136.21 g/mol Essential for precise stoichiometric calculations during reduction.
Boiling Point (1 atm) ~140–160 °C (Est.)Extrapolated from its alcohol analog, 1,3-dimethoxy-2-propanol (169 °C)[3]. High thermal energy at 1 atm risks C-S bond cleavage.
Boiling Point (Vacuum) ~50–65 °C at 2 mmHgVacuum lowers the required thermal input, preventing thermal degradation and auto-oxidation[2].
TCEP Equivalents 1.1 to 1.5 eqEnsures complete reduction of disulfides without excessive reagent waste[2].

Strategic Purification Workflow

The following signaling pathway dictates the logical progression from a crude, oxidized mixture to a validated, pure thiol.

PurificationWorkflow A Crude 1,3-Dimethoxypropane-2-thiol (Contains Disulfides) B Reductive Pre-treatment (TCEP Biphasic Cleavage) A->B Oxidation Present C Argon-Sparged Extraction (Isolate Free Thiol) B->C Phase Separation D Fractional Vacuum Distillation (Removes Volatiles) C->D High Yield / Scalable E Silica Gel Chromatography (Removes Polar Precursors) C->E Complex Impurities F Pure 1,3-Dimethoxypropane-2-thiol D->F E->F G Validation: Ellman's Reagent (Confirms Free -SH) F->G Self-Validation

Caption: Workflow for the reductive isolation and validation of 1,3-dimethoxypropane-2-thiol.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the success of the current one via the built-in validation checks.

Protocol A: Reductive Pre-treatment (Disulfide Cleavage)

Thiols rapidly oxidize in the presence of atmospheric oxygen to form disulfides. Attempting to distill or chromatograph a mixture containing disulfides will result in massive yield losses[2].

  • Dissolution: Dissolve the crude 1,3-dimethoxypropane-2-thiol in rigorously degassed dichloromethane (DCM) (10 mL per gram of crude).

  • Reduction: Prepare an aqueous solution of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl). Add 1.1 molar equivalents of TCEP relative to the estimated disulfide content[2].

  • Biphasic Stirring: Combine the organic and aqueous layers. Stir vigorously under an Argon atmosphere for 2 hours at room temperature. Causality: TCEP is water-soluble and selectively reduces the S-S bonds at the phase interface without generating foul-smelling byproducts.

  • Self-Validation (Ellman’s Test): Spot the organic layer on a TLC plate. Spray with Ellman's Reagent (DTNB). A bright yellow spot confirms the successful liberation of the free thiol. If the spot is faint, continue stirring for another hour.

  • Separation: Extract the organic layer, wash with deoxygenated brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure, keeping the water bath below 30 °C to prevent volatilization.

Protocol B: Fractional Vacuum Distillation

Because 1,3-dimethoxypropane-2-thiol is a low-molecular-weight compound, distillation is vastly superior to chromatography for removing non-volatile impurities and residual reducing agents[2].

  • Setup: Assemble a short-path distillation apparatus. Lightly grease all ground-glass joints to ensure a strict high-vacuum seal.

  • Degassing: Apply a vacuum (1–5 mmHg) and backfill the system with Argon. Repeat this cycle three times to entirely displace oxygen.

  • Distillation: Lower the pressure to ~2 mmHg. Gradually heat the oil bath.

  • Fraction Collection: Discard the initial fore-run (residual DCM and low-boiling precursors). Collect the main fraction containing the pure product.

  • Self-Validation (NMR): Run a ¹H NMR of the main fraction. The thiol proton (-SH) should appear as a sharp doublet or triplet (depending on coupling) around 1.5–2.0 ppm. Broadening of this peak indicates re-oxidation.

  • Storage: Immediately transfer the pure distillate to an amber vial, flush the headspace with Argon, seal with a PTFE-lined cap, and store at -20 °C.

Troubleshooting & FAQs

Q1: My isolated yield is consistently low, and my NMR shows broad peaks around 2.5–3.0 ppm. What happened? A1: You are observing oxidative dimerization. Broadening and loss of the distinct thiol proton signal indicates that your product has oxidized back into a disulfide[2]. Causality: Oxygen dissolved in your extraction solvents or atmospheric exposure during transfer catalyzes the formation of S-S bonds. Solution: You must implement Protocol A (Reductive Pre-treatment) and rigorously sparge all solvents with Argon prior to use.

Q2: How do I separate the unreacted precursor (1,3-dimethoxy-2-propanol) from the thiol product if distillation fails? A2: If the boiling points are too close, you must rely on polarity differences via silica gel chromatography. Causality: The hydroxyl group (-OH) in the precursor is a strong hydrogen bond donor, making it significantly more polar than the thiol group (-SH)[3]. Solution: Run a column using a non-polar, degassed eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar 1,3-dimethoxypropane-2-thiol will elute first, leaving the alcohol precursor tightly bound to the silica.

Q3: Can I use Dithiothreitol (DTT) instead of TCEP for the reduction step? A3: While DTT is a standard reducing agent, TCEP is strongly recommended for this specific purification[2]. Causality: DTT is itself a thiol. When it reduces your product, DTT oxidizes into a cyclic disulfide. This low-molecular-weight byproduct can easily co-elute or co-distill with 1,3-dimethoxypropane-2-thiol. TCEP, however, is water-soluble, odorless, and its oxidized byproduct (a phosphine oxide) remains trapped in the aqueous phase during extraction, ensuring a cleaner organic layer[2].

Q4: The odor of this compound is overwhelming even in the fume hood. How can I neutralize my glassware and equipment? A4: Do not wash thiol-contaminated glassware directly with acetone or water, as this will spread the odor. Causality: Thiols bind strongly to surfaces and have an incredibly low olfactory detection threshold. Solution: Submerge all contaminated glassware in a bath of 5% sodium hypochlorite (household bleach) for 24 hours. The bleach quantitatively oxidizes the volatile thiol into a highly water-soluble, odorless sulfonate, which can then be safely rinsed down the drain.

References

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dimethoxypropane-2-thiol Synthesis

Welcome to the Technical Support Center for the synthesis and handling of 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9). This portal is designed for researchers, scientists, and drug development professionals who requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9). This portal is designed for researchers, scientists, and drug development professionals who require high-yielding, scalable, and reliable protocols for generating this highly volatile, sulfur-containing building block.

Synthesizing secondary thiols from their corresponding alcohols (such as 1,3-dimethoxy-2-propanol) is notoriously challenging. Traditional activation-substitution methods often fail due to competing elimination reactions, oxidative dimerization, and product loss during isolation. This guide synthesizes field-proven insights with mechanistic causality to help you troubleshoot and optimize your workflows.

Mechanistic Pathway & Logic

The synthesis of 1,3-dimethoxypropane-2-thiol typically begins with 1,3-dimethoxy-2-propanol [1]. The most common pitfall in this workflow is attempting a direct mesylation followed by substitution with sodium hydrosulfide (NaSH). Because NaSH acts as a hard base, it triggers an E2 elimination on the sterically hindered secondary carbon, yielding 1,3-dimethoxypropene rather than the desired thiol.

To circumvent this, we strongly recommend a Mitsunobu-type inversion using thioacetic acid (AcSH), triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) [2]. The acidic pronucleophile (AcSH, pKa ~3.4) ensures proper protonation of the DIAD-betaine intermediate, facilitating a clean Sₙ2 substitution without basic elimination pathways.

ReactionPathway cluster_mitsunobu Preferred: Mitsunobu Route cluster_classical Classical Route (Prone to Failure) SM 1,3-Dimethoxy-2-propanol Intermediate Thioacetate Intermediate SM->Intermediate PPh3, DIAD, AcSH Mesylate Mesylate Intermediate SM->Mesylate MsCl, Et3N Product 1,3-Dimethoxypropane-2-thiol Intermediate->Product K2CO3, MeOH Disulfide Disulfide Dimer Product->Disulfide O2 (Air) Oxidation Mesylate->Product NaSH (Substitution) Alkene 1,3-Dimethoxypropene Mesylate->Alkene NaSH (E2 Elimination)

Reaction pathways for 1,3-dimethoxypropane-2-thiol synthesis highlighting byproducts.

Troubleshooting Guides & FAQs

Q1: I am experiencing very low yields (<30%) and observing an alkene byproduct in my crude NMR. What is causing this? A: If you are using the classical mesylate/tosylate activation followed by NaSH substitution, you are encountering E2 elimination . Secondary mesylates are highly susceptible to elimination when treated with strong, hard bases like NaSH. Solution: Switch your protocol to a Mitsunobu reaction using thioacetic acid [3]. Alternatively, if you must use the mesylate route, swap NaSH for Potassium Thioacetate (KSAc), which is a softer nucleophile and reduces the rate of elimination.

Q2: My isolated product LC-MS shows a mass exactly double that of my target, minus two protons. How do I prevent this? A: You are observing oxidative dimerization (disulfide bond formation). Thiols readily oxidize in the presence of atmospheric oxygen, especially under basic workup conditions. Solution: Degas all solvents (sparge with N₂ or Ar for 15 minutes) prior to the hydrolysis step. Keep the reaction strictly under an inert atmosphere. If disulfides have already formed, you can salvage the batch by washing the organic layer with a reducing agent such as DTT (Dithiothreitol) or TCEP.

Q3: The reaction shows 100% conversion on TLC, but my isolated yield after rotary evaporation is near zero. Where is my product? A: 1,3-dimethoxypropane-2-thiol is a low-molecular-weight compound with a boiling point estimated around 150–160 °C (similar to its alcohol precursor which boils at 169 °C) [4]. It exerts significant vapor pressure at room temperature. Solution: You are likely pulling the product into the vacuum pump. Never drop the vacuum below 150 mbar during rotary evaporation, and keep the water bath strictly at or below 30 °C. Always utilize a dry-ice cold trap to recover volatile losses.

Q4: The odor during the workup is overwhelming and lingering in the lab. How can I manage this safely? A: Low-molecular-weight thiols have notoriously low odor thresholds. Solution: Quench all glassware, rotary evaporator bump guards, and aqueous waste with a 10% bleach (sodium hypochlorite) solution or 30% hydrogen peroxide prior to removing them from the fume hood. This oxidizes the volatile thiol into a non-odorous sulfonic acid.

Data Presentation: Comparison of Synthetic Strategies

Synthetic StrategyReagentsTypical YieldMajor ByproductsCausality / Notes
Direct Substitution MsCl/Et₃N, then NaSH20 - 40%1,3-dimethoxypropene, DisulfidesNaSH acts as a strong base, triggering E2 elimination on the secondary carbon.
Thioacetate Substitution MsCl/Et₃N, then KSAc50 - 65%Disulfides, Unreacted SMKSAc is a softer nucleophile than NaSH, reducing elimination, but steric hindrance lowers conversion.
Mitsunobu Inversion PPh₃, DIAD, AcSH75 - 90% HydrazinedicarboxylateAcidic pronucleophile (AcSH) ensures clean Sₙ2 reaction. Avoids basic elimination pathways entirely.

Standard Operating Procedure (SOP): Mitsunobu-Based Synthesis

This self-validating protocol ensures high fidelity by avoiding elimination and minimizing oxidative loss.

Step 1: Mitsunobu Thioesterification

  • Setup: In an oven-dried flask under N₂, dissolve 1,3-dimethoxy-2-propanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add thioacetic acid (1.2 eq) via syringe.

  • Coupling: Slowly add DIAD (1.2 eq) dropwise over 15 minutes. Causality Note: Dropwise addition prevents the premature oxidation of PPh₃ and controls the exothermic formation of the betaine intermediate.

  • Validation: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The alcohol spot should be completely consumed, replaced by a less polar thioacetate spot.

Step 2: Mild Hydrolysis (Deprotection)

  • Degassing: In a separate flask, sparge methanol with N₂ for 15 minutes to remove dissolved oxygen.

  • Hydrolysis: Concentrate the THF reaction mixture, redissolve the crude thioacetate in the degassed methanol, and add K₂CO₃ (0.1 eq). Stir at room temperature for 2 hours.

  • Validation: Perform an Ellman’s reagent test on a 1 µL aliquot; an immediate yellow color confirms the presence of the free thiol.

Step 3: Workup and Isolation

  • Neutralization: Quench the reaction with 1M HCl until pH ~5.

  • Extraction: Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent. Concentrate the solvent on a rotary evaporator. CRITICAL: Set vacuum to >150 mbar and water bath to 30 °C to prevent volatilization of the target thiol.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify the root cause of poor yields in your workflow.

TroubleshootingTree Issue Issue: Low Product Yield Check1 Is alkene byproduct observed via NMR? Issue->Check1 Check2 Is a dimer mass observed via LC-MS? Issue->Check2 Check3 Was product lost during concentration? Issue->Check3 Sol1 Switch to Mitsunobu or use KSAc Check1->Sol1 Yes (E2 Elimination) Sol2 Degas solvents & add TCEP/DTT Check2->Sol2 Yes (Oxidation) Sol3 Evaporate >150 mbar & use cold trap Check3->Sol3 Yes (Volatility)

Troubleshooting logic tree for diagnosing and resolving low yields in thiol synthesis.

References

  • 1,3-Dimethoxy-2-propanol | CID 12190 , PubChem, National Institutes of Health. Available at: [Link]

  • Mitsunobu Reaction , Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry , Master Organic Chemistry. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Dimethoxypropane-2-Thiol Reactions

Welcome to the Technical Support Center for 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9). As a Senior Application Scientist, I have compiled this guide to address the unique physicochemical behavior of this bifunctio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9). As a Senior Application Scientist, I have compiled this guide to address the unique physicochemical behavior of this bifunctional secondary thiol. The presence of two electron-withdrawing methoxy groups flanking a secondary thiol creates a unique microenvironment: it alters the pKa of the sulfhydryl group, introduces steric hindrance during nucleophilic attacks, and provides potential coordination sites for metal catalysts.

This guide is designed to provide researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure experimental success.

Part 1: Troubleshooting Guides & FAQs

Q1: My 1,3-dimethoxypropane-2-thiol stock has lost reactivity and appears more viscous. What happened?

A1: The primary cause of degradation for thiols is spontaneous oxidation to a disulfide dimer (R-S-S-R) upon exposure to [1]. The secondary nature of 1,3-dimethoxypropane-2-thiol does not fully protect it from oxidative coupling. The increased viscosity is a macroscopic indicator of disulfide formation.

  • Causality: Oxygen acts as a mild oxidizing agent. The flanking methoxy groups can stabilize the intermediate thiyl radical, slightly accelerating autoxidation compared to unfunctionalized secondary thiols.

  • Solution: Always store the reagent under an inert atmosphere (Argon/N2) at -20°C. To salvage oxidized stock, treat it with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[1].

Q2: I am observing low conversion rates when using 1,3-dimethoxypropane-2-thiol in UV-initiated thiol-ene click reactions. How can I optimize this?

A2: Low conversion in thiol-ene reactions with this substrate is typically a kinetic issue stemming from [2].

  • Causality: The thiol-ene reaction relies on a chain-transfer step (hydrogen abstraction from the thiol) and a propagation step (thiyl radical addition to the alkene). Because 1,3-dimethoxypropane-2-thiol is a secondary thiol, the bulky adjacent methoxymethyl groups sterically hinder the approach of the carbon-centered radical during the chain-transfer step, significantly slowing down the overall reaction rate[2][3].

  • Solution: Increase the photoinitiator concentration slightly (e.g., from 1 mol% to 2-3 mol%) and shift the stoichiometry to use a 1.2 : 1 molar excess of the thiol to drive the reaction forward[3].

Q3: When attempting a nucleophilic substitution (S_N2) with an alkyl halide, I get a mixture of the desired thioether and a dialkylated sulfonium salt. How do I control selectivity?

A3: Thiolate anions are excellent nucleophiles, but the resulting thioether (sulfide) is also nucleophilic and can react with a second equivalent of the alkyl halide to produce an unwanted[4].

  • Causality: The electron-donating effect of the newly attached alkyl group makes the sulfur atom in the thioether product more nucleophilic than the starting secondary thiol in some microenvironments, leading to over-alkylation[5].

  • Solution: Add the alkyl halide dropwise to a slight excess of the thiolate at 0°C to keep the concentration of the electrophile low. Alternatively, bypass direct alkylation by using thiourea as the nucleophile to form an alkyl isothiourea salt intermediate, which reliably forms the pure thiol upon basic hydrolysis[5].

Part 2: Self-Validating Experimental Protocols

Protocol A: Reversing Disulfide Formation (Chemical Rescue)

Objective: Recover free 1,3-dimethoxypropane-2-thiol from its oxidized dimer. This protocol is self-validating via a colorimetric check.

  • Preparation: Dissolve the degraded thiol stock in a degassed buffer (pH 7.0 - 7.5) or a compatible organic solvent (e.g., methanol/water mixture) to a concentration of roughly 50 mM.

  • Reduction: Add TCEP hydrochloride to a final concentration of 100 mM (a 2-fold molar excess over the thiol). TCEP is preferred over DTT as it does not contain reactive thiols that could complicate downstream purification[1].

  • Incubation: Stir the mixture at room temperature for 30 minutes under a strict argon atmosphere.

  • Validation (Ellman's Test): Take a 10 µL aliquot and react it with DTNB (Ellman's reagent). A rapid shift to a deep yellow color (absorbance at 412 nm) confirms the successful regeneration of the free sulfhydryl groups. Do not proceed to extraction until this validation passes.

  • Extraction: Extract the free thiol using degassed dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Thiol-Ene Photochemical Coupling

Objective: Achieve >95% conversion with the sterically hindered 1,3-dimethoxypropane-2-thiol.

  • Mixing: In a quartz reaction vessel, combine 1.2 equivalents of 1,3-dimethoxypropane-2-thiol, 1.0 equivalent of the target alkene, and 2.5 mol% of DMPA (2,2-Dimethoxy-2-phenylacetophenone) in a minimal amount of degassed solvent (e.g., ethyl acetate)[3].

  • Degassing: Bubble dry nitrogen through the solution for 15 minutes to displace dissolved oxygen, which acts as a radical scavenger and terminates the chain reaction.

  • Irradiation: Expose the vessel to 365 nm UV light for 2-4 hours. The secondary nature of the thiol requires longer irradiation times compared to standard primary thiols[2].

  • Validation: Monitor the disappearance of the alkene signals via ¹H NMR (specifically checking for the absence of vinyl protons around 5.0-6.0 ppm).

  • Purification: Remove the excess volatile thiol and solvent under high vacuum to isolate the pure thioether.

Part 3: Quantitative Data Summaries

The following table summarizes the necessary adjustments when transitioning from a standard primary thiol to the sterically demanding 1,3-dimethoxypropane-2-thiol.

Reaction ParameterStandard Primary Thiol1,3-Dimethoxypropane-2-thiolTroubleshooting Adjustment
Thiol:Ene Stoichiometry 1.0 : 1.01.0 : 1.0 (Yields <60%)1.2 : 1.0 (Drives conversion)
UV Irradiation Time 30 - 60 minutes2 - 4 hoursIncrease time due to sterics
Initiator Concentration 0.5 - 1.0 mol%1.0 mol% (Reaction stalls)2.0 - 3.0 mol%
Storage Temperature 4°CRoom Temp (Dimerizes rapidly)-20°C under Argon
S_N2 Alkylation Temp Room TempRoom Temp (Over-alkylates)0°C with dropwise addition

Part 4: Reaction & Troubleshooting Workflows

RedoxCycle FreeThiol Free 1,3-Dimethoxypropane-2-thiol (Active) Oxygen Atmospheric O2 (Oxidative Stress) FreeThiol->Oxygen Air Exposure Disulfide Disulfide Dimer (Inactive/Viscous) Oxygen->Disulfide Dimerization TCEP TCEP / DTT (Reducing Agents) Disulfide->TCEP Chemical Rescue TCEP->FreeThiol Cleavage of S-S Bond

Redox cycle of 1,3-dimethoxypropane-2-thiol showing oxidation and TCEP-mediated rescue.

ThiolEne Start Start Thiol-Ene Reaction Check Check Conversion (NMR/TLC) Start->Check LowYield Low Conversion Detected Check->LowYield Incomplete Success High Yield (>95%) Check->Success Complete Degas 1. Degas solvent (Remove O2) LowYield->Degas Initiator 2. Increase Initiator to 2-3 mol% Degas->Initiator Ratio 3. Adjust Thiol:Ene to 1.2:1 Initiator->Ratio Ratio->Check Re-evaluate

Step-by-step troubleshooting workflow for overcoming low conversion in thiol-ene click reactions.

References

  • Chemistry LibreTexts. "Thiols and Sulfides". LibreTexts Organic Chemistry.[Link][4]

  • RadTech. "The characteristic of the secondary thiol compound and its application". RadTech.[Link][2]

  • JoVE Science Education. "11.14: Preparation and Reactions of Thiols". Journal of Visualized Experiments.[Link][5]

Sources

Optimization

Technical Support Center: Scaling Up Reactions with 1,3-dimethoxypropane-2-thiol

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling up reactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling up reactions involving 1,3-dimethoxypropane-2-thiol. Our focus is on providing practical, evidence-based solutions that explain the causality behind experimental choices, ensuring both safety and success in your synthetic endeavors.

Section 1: Core Properties, Safe Handling, and Storage

Successfully scaling any reaction begins with a thorough understanding of the reagents. 1,3-dimethoxypropane-2-thiol is a compound with a nucleophilic sulfur center and two ether linkages. This structure dictates its reactivity, stability, and handling requirements.

Frequently Asked Questions: Handling & Storage

Q1: How should I properly store 1,3-dimethoxypropane-2-thiol to prevent degradation?

A1: Like most thiols, 1,3-dimethoxypropane-2-thiol is susceptible to oxidation. The primary degradation pathway is the formation of the corresponding disulfide dimer, especially in the presence of air (oxygen), base, or trace metal ions.[1][2] To ensure long-term stability and reactivity, adhere to the following storage protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Tightly Sealed Container: Use a container with a secure, airtight seal. A septa-sealed bottle is ideal for repeated access.

  • Refrigeration: For long-term storage, refrigeration at 2-8°C is recommended to slow down potential decomposition pathways.[1]

  • Avoid Contaminants: Ensure the storage container is free from basic, acidic, or metallic residues.

Q2: What are the primary safety concerns when handling this thiol at scale, and how can they be mitigated?

A2: The two main concerns when scaling up thiol reactions are odor management and thermal safety .[3]

  • Odor: Thiols are known for their potent and unpleasant odors, which can be detected at extremely low concentrations. At scale, even minor fugitive emissions can cause significant issues.

    • Mitigation: All operations should be conducted in a well-ventilated fume hood or a closed-system reactor. Exhaust gases should be passed through a chemical scrubber containing an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide to neutralize the thiol odor.

  • Thermal Runaway: Many reactions involving thiols, such as alkylations or Michael additions, are exothermic. On a small scale, this heat dissipates easily. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a dangerous, self-accelerating thermal runaway.[3]

    • Mitigation: Always perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) before a significant scale-up to understand the reaction's heat profile. Utilize a jacketed reactor with an efficient cooling system. Control the rate of reagent addition carefully; slow, subsurface addition is often preferred to maintain a safe internal temperature.[3]

Section 2: Troubleshooting Common Reaction Issues

This section addresses frequent problems encountered during the reaction phase. Understanding these issues is key to developing a robust and scalable process.

Frequently Asked Questions: Reaction Troubleshooting

Q1: My reaction conversion is low or has stalled. What are the most common causes?

A1: Low conversion can stem from several factors, often related to the radical or nucleophilic nature of the thiol.[4]

  • Oxygen Inhibition: If you are performing a radical-mediated reaction (e.g., a thiol-ene click reaction), dissolved oxygen in the solvent or headspace can act as a radical scavenger, inhibiting the initiation of the reaction. It is crucial to thoroughly degas all solvents and reactants by sparging with an inert gas (N₂ or Ar) prior to initiation.[5]

  • Initiator Issues: For radical reactions, ensure your initiator (e.g., AIBN, a photoinitiator) is active and used at the correct concentration (typically 1-5 mol%).[4] For reactions where the thiolate is the active species, ensure the base used is strong enough to deprotonate the thiol but not so strong that it causes side reactions.[1]

  • Stoichiometry: While a 1:1 stoichiometry is often the theoretical ideal, an excess of one reactant may be necessary to drive the reaction to completion, especially if one component is particularly valuable.[4]

  • Impure Starting Materials: The presence of inhibitors in other reactants (like an alkene) or disulfide impurities in your thiol can significantly lower the reaction rate.

Q2: I'm observing a significant amount of a disulfide byproduct. How can I prevent this?

A2: Disulfide formation is the most common side reaction for thiols and arises from the oxidation of the thiol or the coupling of two thiyl radicals.[1][4]

  • Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction at all stages. Use deoxygenated solvents and maintain a positive pressure of nitrogen or argon throughout the reaction and workup.

  • Control Radical Concentration: In radical reactions, disulfide formation is a termination step. If the concentration of your other reactant (e.g., the 'ene') is too low or it is unreactive, thiyl radicals are more likely to couple with each other. Ensure an appropriate concentration of a reactive partner is available.[4]

Q3: Are the 1,3-dimethoxypropane ether linkages stable during my reaction and workup?

A3: The diether structure of the backbone is analogous to an acyclic acetal. While generally stable to neutral and basic conditions, acyclic acetals are significantly more susceptible to acid-catalyzed hydrolysis than their cyclic counterparts.[6] Therefore, you should avoid strongly acidic conditions during both the reaction and the subsequent workup and purification steps to prevent cleavage of the ether bonds.

Section 3: A Guide to Reaction Scale-Up

Scaling a reaction from the benchtop to a pilot plant or manufacturing setting introduces new challenges that are primarily physical rather than chemical.

Workflow for Scaling Up Thiol Reactions

The following diagram outlines a logical workflow for scaling up reactions involving 1,3-dimethoxypropane-2-thiol, emphasizing safety and control.

G cluster_prep Phase 1: Pre-Campaign cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Reaction A Hazard Analysis & Reaction Calorimetry B Reagent Purity Check & Degassing Strategy A->B C Equipment Selection (Jacketed Reactor, Scrubber) B->C D Inert Reactor & Charge Initial Reagents/Solvent C->D E Controlled Addition of Limiting Reagent D->E F Continuous Monitoring (Temp, Pressure, IPC) E->F G Controlled Quench & Workup F->G H Large-Scale Purification (Extraction, Crystallization) G->H I Waste Neutralization (Oxidize residual thiol) H->I

Caption: A three-phase workflow for safe and effective reaction scale-up.

Troubleshooting Table for Scale-Up Issues
IssuePotential Cause(s) at ScaleRecommended Solution(s)
Unexpected Exotherm / Runaway Reaction Inefficient heat transfer due to low surface-area-to-volume ratio.[3] Reagent addition rate is too high.Implement slow, subsurface addition of the limiting reagent. Use a jacketed reactor with an appropriate heat transfer fluid and ensure the cooling system is adequately sized. Perform a thorough thermal hazard assessment before scaling.[3]
Inconsistent Results / Low Yield Inefficient mixing leading to localized concentration or temperature gradients ("hot spots").Select an appropriate agitator (e.g., pitched-blade turbine, anchor) and agitation speed for the reactor geometry and viscosity. Use baffles to improve mixing. Position temperature probes to reflect the bulk internal temperature accurately.[3]
Product Degradation Extended reaction times at elevated temperatures required to push for completion.Re-optimize reaction parameters. A slightly lower temperature for a longer duration may be preferable to a high temperature for a shorter time. Ensure efficient heat transfer to avoid localized overheating.
Solid Handling Issues Product or byproduct precipitation causing poor mixing or clogging transfer lines.Adjust solvent choice or concentration to maintain a homogeneous solution. If precipitation is unavoidable, ensure the reactor is designed for slurry handling.

Section 4: Purification Strategies at Scale

Purifying thiol-containing products on a large scale requires moving beyond standard laboratory techniques like column chromatography.

Decision Tree for Purification

The choice of purification method depends on the properties of your product and impurities.

G Start Crude Product Mixture (Contains excess thiol) Q1 Is the desired product a solid? Start->Q1 Crystallize Crystallization / Re-slurry Q1->Crystallize Yes Q2 Is the product stable to dilute aqueous base? Q1->Q2 No End Purified Product Crystallize->End BaseWash Extractive Workup: Dilute NaOH or NaHCO₃ wash to remove acidic thiol Q2->BaseWash Yes Q3 Are product & thiol thermally stable with different boiling points? Q2->Q3 No BaseWash->End Distill Distillation (under vacuum) Q3->Distill Yes Oxidize Oxidative Workup: Treat with I₂ or bleach to form disulfide, then purify Q3->Oxidize No Distill->End Oxidize->End

Caption: Decision tree for selecting a scalable purification strategy.

Q: How can I effectively remove unreacted 1,3-dimethoxypropane-2-thiol from my product mixture?

A: This is a critical and common challenge.

  • Aqueous Base Extraction: Thiols are weakly acidic (pKa ~10-11) and can be deprotonated by a moderately strong base. Washing your organic product solution with dilute aqueous sodium hydroxide or potassium carbonate can extract the thiol into the aqueous layer as its thiolate salt.[7] Caution: Perform a small-scale test to ensure your desired product is not sensitive to hydrolysis or degradation under these basic conditions.

  • Oxidative Quench: You can convert the smelly, reactive thiol into its less volatile and often more easily separable disulfide. This can be achieved by adding a mild oxidizing agent like an iodine solution or carefully adding dilute sodium hypochlorite (bleach) until the thiol is consumed (monitor by TLC or GC).[7] The disulfide can then be removed by crystallization, distillation, or chromatography.

Section 5: Example Protocol - Scaled Thiol-Ene "Click" Reaction

This hypothetical protocol illustrates the practical application of the principles discussed above for a photoinitiated reaction.

Reaction: Addition of 1,3-dimethoxypropane-2-thiol to 1-decene.

Scale: 1.0 mole

Equipment: 5L 3-neck jacketed reactor with overhead stirrer, thermocouple, condenser, nitrogen inlet, and a liquid addition pump. UV immersion lamp (appropriate wavelength for initiator). Caustic scrubber for exhaust.

Protocol:

  • System Preparation:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

    • Set the reactor jacket temperature to 20°C.

  • Reagent Preparation & Charging:

    • In a separate container, dissolve 1-decene (140.3 g, 1.0 mol) and a suitable photoinitiator (e.g., TPO, 2.5 g, 0.01 mol) in 2L of degassed toluene.

    • Transfer this solution to the reactor via cannula. Begin agitation at a speed sufficient to create a vortex (e.g., 150 RPM).

    • Prepare a solution of 1,3-dimethoxypropane-2-thiol (150.2 g, 1.0 mol) in 500 mL of degassed toluene.

  • Reaction Execution:

    • Turn on the UV immersion lamp.

    • Using the liquid addition pump, add the thiol solution to the reactor subsurface over a period of 2 hours.

    • CRITICAL: Monitor the internal temperature closely. If the temperature rises more than 5°C above the jacket temperature, immediately stop the addition and allow the reaction to cool. Adjust the addition rate as needed to maintain thermal control.

    • After the addition is complete, continue stirring and irradiation for an additional 2 hours, or until in-process control (IPC) analysis (e.g., GC-MS of a sample) shows >98% conversion of the limiting reagent.

  • Workup and Purification:

    • Turn off the UV lamp and stop agitation.

    • To quench any unreacted thiol, add a solution of iodine (approx. 5g) in toluene dropwise until a faint yellow color persists. This converts the remaining thiol to the disulfide.

    • Wash the organic phase with 1L of 10% aqueous sodium thiosulfate solution to remove excess iodine, followed by 1L of brine.

    • Concentrate the organic phase under reduced pressure to remove the toluene.

    • The resulting crude oil can be further purified by vacuum distillation to separate the desired thioether product from the disulfide byproduct and initiator fragments.

References

  • Burns, S. M., Lama, O. M. F., Liu, M., Carleu, L., Krueckl, L., & Schindler, C. S. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. Retrieved from [Link]

  • Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. Retrieved from [Link]

  • An, Y. U., & Lin, Y. (2019). Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio. Polymers, 11(10), 1642. MDPI AG. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation and Reactions of Thiols. Retrieved from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Retrieved from [Link]

  • Sahyoun, T. (2016, May 25). Hi, does anyone have an idea on how to purify a molecule with free thiol function without risking its oxidation? ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

preventing oxidation of 1,3-dimethoxypropane-2-thiol

Welcome to the Technical Support Center for 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9). This compound is a highly reactive aliphatic thiol utilized in advanced synthetic chemistry, bioconjugation, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-dimethoxypropane-2-thiol (CAS: 1859709-21-9). This compound is a highly reactive aliphatic thiol utilized in advanced synthetic chemistry, bioconjugation, and drug development. Because of its free sulfhydryl group, it is highly susceptible to oxidative dimerization and degradation.

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to prevent, track, and reverse the oxidation of 1,3-dimethoxypropane-2-thiol.

Mechanistic Overview of Thiol Oxidation

To prevent oxidation, one must understand its causality. The actual reactive species in thiol oxidation is not the protonated thiol (R-SH), but the thiolate anion (R-S⁻) . At neutral to basic pH, the concentration of the thiolate anion increases, making it a potent nucleophile. Dissolved molecular oxygen (O₂) or reactive oxygen species (ROS) attack the thiolate—a process heavily catalyzed by trace transition metals (like Cu²⁺ or Fe³⁺)—to form a highly reactive sulfenic acid (R-SOH) intermediate[1].

This intermediate rapidly reacts with another free thiol molecule to form a reversible disulfide dimer (R-S-S-R) . Under severe or prolonged oxidative stress, the sulfur can be irreversibly hyperoxidized to sulfinic (R-SO₂H) or sulfonic (R-SO₃H) acids[1].

ThiolOxidation Thiol 1,3-dimethoxypropane-2-thiol (Reduced R-SH) Sulfenic Sulfenic Acid Intermediary (R-SOH) Thiol->Sulfenic O2, ROS, Metals (Oxidation) Disulfide Disulfide Dimer (R-S-S-R) Sulfenic->Disulfide + R-SH (Dimerization) Irreversible Sulfinic / Sulfonic Acid (R-SO2H / R-SO3H) Sulfenic->Irreversible Excess ROS (Irreversible) Disulfide->Thiol TCEP or DTT (Reduction)

Oxidation pathways of 1,3-dimethoxypropane-2-thiol and reduction by TCEP/DTT.

FAQ: Core Causality & Interventions

Q: Why does my 1,3-dimethoxypropane-2-thiol dimerize even when stored at -20°C? A: Ambient oxygen dissolved in the storage buffer or trapped in the vial's headspace is sufficient to drive disulfide formation over time. Furthermore, trace transition metals leaching from glassware or low-grade buffers act as catalysts for oxygen-mediated thiol oxidation.

Q: Should I use DTT or TCEP to reduce the oxidized dimer? A: TCEP (Tris(2-carboxyethyl)phosphine) is structurally and mechanistically superior to DTT (Dithiothreitol) for this application. DTT operates via a thiol-disulfide exchange mechanism that requires a basic pH (7.5–8.5)—the exact conditions where re-oxidation is also favored[2]. TCEP uses phosphine chemistry to directly reduce disulfides, functions over a broader pH range (1.5–9.0), and is highly resistant to air oxidation[3]. Crucially, because TCEP is thiol-free, it does not compete with your compound and does not need to be removed prior to downstream maleimide or iodoacetamide conjugations[4].

Q: How does pH affect the stability of the free thiol? A: The pKa of typical aliphatic thiols is around 8.5. At pH > 7.5, a significant fraction exists as the highly reactive thiolate anion. Keeping the pH slightly acidic (pH 5.5–6.5) during storage drastically reduces the nucleophilicity of the sulfur atom, essentially halting the primary step of the oxidation cascade.

Troubleshooting Guide: Experimental Workflows

Issue 1: Low yield during downstream bioconjugation
  • Symptom: Ellman's assay (DTNB) shows a lower-than-expected free sulfhydryl concentration prior to conjugation[5].

  • Causality: The thiol oxidized during the buffer exchange or handling steps due to aeration and native trace metals.

  • Solution: Degas all buffers by bubbling with Argon or Nitrogen for 15 minutes. Add 1-5 mM EDTA to chelate trace metals. If using maleimide chemistry, include 1-2 mM TCEP directly in the reaction buffer; TCEP will maintain the reduced state without reacting with the maleimide[4].

Issue 2: Incomplete reduction of the disulfide dimer
  • Symptom: Addition of DTT fails to fully yield the monomeric 1,3-dimethoxypropane-2-thiol.

  • Causality: DTT itself rapidly oxidizes in solution, forming a stable six-membered ring, especially if the DTT stock is old or exposed to air[2].

  • Solution: Switch to a freshly prepared TCEP solution. If you must use DTT, ensure it is made fresh in a degassed buffer at pH 8.0, and use a massive molar excess (e.g., 50-100x).

Step-by-Step Methodologies

Protocol 1: Preparation and Long-Term Storage under Inert Atmosphere

Self-Validating System: Always measure the free thiol concentration using Ellman's Reagent (DTNB) before freezing and immediately after thawing to calculate the exact % recovery and validate your storage integrity.

  • Buffer Preparation: Prepare a storage buffer (e.g., 100 mM Sodium Phosphate, pH 6.0) containing 2 mM EDTA to chelate trace metals. Causality: Acidic pH keeps the thiol protonated; EDTA starves the oxidation reaction of its metallic catalysts.

  • Degassing: Bubble the buffer with high-purity Argon or Nitrogen gas for at least 20 minutes to physically displace dissolved oxygen.

  • Aliquotting: Dissolve the 1,3-dimethoxypropane-2-thiol in the degassed buffer. Immediately dispense into single-use amber glass vials (to prevent UV-catalyzed radical formation).

  • Headspace Purging: Gently blow Argon over the headspace of each vial for 10 seconds before tightly sealing with a PTFE-lined cap.

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Reduction of Disulfide Dimers using TCEP
  • Reagent Prep: Prepare a 0.5 M stock of TCEP-HCl in molecular biology grade water. Note: TCEP-HCl is highly acidic; if adding to an unbuffered solution, neutralize the stock to pH 7.0 with NaOH to prevent unintended acid-hydrolysis of your compound[5].

  • Reduction Reaction: Add TCEP to your oxidized 1,3-dimethoxypropane-2-thiol solution at a 10-fold molar excess (e.g., 10 mM TCEP for 1 mM thiol dimer).

  • Incubation: Incubate at room temperature for 30–60 minutes. Phosphine-mediated reduction is typically rapid and quantitative[6].

  • Verification: Take a 10 µL aliquot and react with DTNB (Ellman's reagent). Measure absorbance at 412 nm to confirm 100% free thiol recovery[5].

  • Downstream Use: Proceed directly to conjugation. Unlike DTT, TCEP does not need to be removed for most alkylation reactions[4].

Quantitative Data: Comparison of Reducing Agents

When recovering oxidized 1,3-dimethoxypropane-2-thiol, selecting the correct reducing agent dictates the success of downstream applications.

PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)BME (β-Mercaptoethanol)
Reduction Mechanism Phosphine-mediated oxygen transferThiol-disulfide exchangeThiol-disulfide exchange
Optimal pH Range 1.5 – 9.0 (Broad)7.5 – 8.5 (Basic)7.5 – 8.5 (Basic)
Air Stability Excellent (Resists oxidation)Poor (Oxidizes rapidly)Poor (Oxidizes rapidly)
Odor OdorlessStrong, unpleasantExtremely strong, toxic
Removal Required for Conjugation? No (Thiol-free)Yes (Contains thiols)Yes (Contains thiols)

References

  • Deprotection of Thiol-modified Oligonucleotides metabion international AG URL: [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation National Institutes of Health (PMC) URL:[Link]

  • Disulfide reduction using TCEP reaction Bio-Synthesis URL:[Link]

  • Thiol-Based Redox Switches National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Thiol Selection in Organic Synthesis &amp; Material Science: 1,3-dimethoxypropane-2-thiol vs. Traditional Thiols

As synthetic methodologies and materials science advance, the selection of organosulfur reagents has evolved far beyond simple nucleophilic substitutions. For modern researchers and drug development professionals, choosi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As synthetic methodologies and materials science advance, the selection of organosulfur reagents has evolved far beyond simple nucleophilic substitutions. For modern researchers and drug development professionals, choosing the correct thiol dictates the success of transition-metal catalysis, surface functionalization, and complex molecular architectures.

While traditional thiols like ethanethiol, 1-dodecanethiol, and dithiothreitol (DTT) have long been laboratory staples, highly functionalized alternatives such as 1,3-dimethoxypropane-2-thiol (DMPT) offer unique steric, electronic, and coordination advantages. This guide objectively compares DMPT against standard alternatives, providing mechanistic insights, quantitative data, and self-validating experimental protocols to optimize your synthetic workflows.

Structural & Mechanistic Analysis: The Causality of Thiol Performance

To understand why a specific thiol outperforms another in a given reaction, we must analyze its structural causality. DMPT (CAS: 1859709-21-9) is characterized by a unique structural triad: a secondary thiol center flanked by two β -methoxy groups. This architecture fundamentally alters its reactivity profile compared to simple aliphatic thiols.

Electronic Tuning and Nucleophilicity (pKa)

The addition of thiols to electrophiles is heavily dependent on the acid dissociation constant (pKa) of the sulfhydryl group, as many reactions proceed through the highly nucleophilic thiolate anion[1]. Standard primary thiols, such as ethanethiol, possess a pKa of approximately 10.6[2].

In DMPT, the two highly electronegative oxygen atoms at the β -positions exert a strong inductive electron-withdrawing effect (-I effect). This stabilizes the conjugate thiolate anion, lowering the estimated pKa to ~9.2–9.5. Consequently, DMPT forms the reactive thiolate at a lower pH, accelerating nucleophilic attack under milder basic conditions without requiring harsh deprotonation.

Hemilabile Coordination in Catalysis

In transition metal catalysis, balancing catalyst stability with reactivity is a major challenge. DMPT acts as a remarkable3[3]. Hemilabile ligands contain at least two coordinating groups with different binding affinities[4]. The sulfur atom binds strongly to metals (e.g., Pd, Ni, Au), while the methoxy oxygens bind weakly and reversibly. This dynamic coordination protects the metal center to prevent catalyst degradation, but easily disengages to open a coordination site when the substrate approaches.

HemilabileCoordination Step1 Step 1 Thiolate Formation Step2 Step 2 Strong S-Metal Bond Step1->Step2 Step3 Step 3 Weak O-Metal Chelation Step2->Step3 Step4 Step 4 Substrate Displacement Step3->Step4 Note Hemilabile methoxy oxygen stabilizes the metal center Note->Step3

Mechanistic workflow of hemilabile coordination using 1,3-dimethoxypropane-2-thiol.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of DMPT against traditional thiols, aiding in rational reagent selection.

Property / Metric1,3-dimethoxypropane-2-thiol (DMPT)Ethanethiol1-DodecanethiolDithiothreitol (DTT)
Structural Class Secondary, β -methoxyPrimary aliphaticPrimary aliphaticPrimary bis-thiol
Estimated pKa ~9.2 – 9.510.6~10.59.2 & 10.1
Volatility / Odor Low volatility, mild odorHighly volatile, extreme odorLow volatility, moderate odorSolid, low odor
Coordination Mode Bidentate/Tridentate (Hemilabile)MonodentateMonodentateBidentate (Chelating)
SAM Surface Energy Hydrophilic / PolarN/A (Too volatile)Highly HydrophobicMixed / Disordered
Primary Use Case Hemilabile ligand, Polar SAMsThioacetalizationHydrophobic AuNP SAMsDisulfide reduction

Decision Logic for Thiol Selection

Selecting the optimal thiol requires mapping the structural properties of the reagent to the thermodynamic and kinetic demands of your specific application.

ThiolSelection Start Primary Synthetic Goal? Q1 Disulfide Reduction? Start->Q1 Q2 Surface SAMs? Start->Q2 Q3 Nucleophile / Ligand? Start->Q3 DTT DTT / TCEP (Reductants) Q1->DTT Yes SAM_Hydrophobic 1-Dodecanethiol (Hydrophobic) Q2->SAM_Hydrophobic Hydrophobic SAM_Hydrophilic 1,3-dimethoxypropane-2-thiol (Hydrophilic) Q2->SAM_Hydrophilic Hydrophilic Nuc_Steric Need Hemilability / Sterics? Q3->Nuc_Steric Use_DMPT 1,3-dimethoxypropane-2-thiol Nuc_Steric->Use_DMPT Yes Use_Standard Ethanethiol / Benzyl Mercaptan Nuc_Steric->Use_Standard No

Decision matrix for selecting thiols based on synthetic requirements.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process analytical checks to verify success at critical junctions.

Protocol A: Hydrophilic Gold Nanoparticle (AuNP) Functionalization

While5[5], it renders the particles highly hydrophobic and only soluble in non-polar solvents like hexane[6]. Substituting it with DMPT yields polar, hydrogen-bond-accepting SAMs, allowing dispersion in polar aprotic media.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of HAuCl4​⋅3H2​O in 30 mL of deionized water. Add a solution of tetraoctylammonium bromide (TOAB, 2.5 mmol) in 80 mL toluene. Vigorously stir until the aqueous layer is colorless (transfer of Au(III) to the organic phase).

  • Thiol Addition: Add 1.5 mmol of 1,3-dimethoxypropane-2-thiol to the organic phase.

    • Self-Validation Check: The solution will transition from orange to colorless/pale yellow, indicating the successful reduction of Au(III) to Au(I) and the formation of the Au(I)-thiolate polymer.

  • Nanoparticle Reduction: Rapidly inject a freshly prepared aqueous solution of NaBH4​ (10 mmol in 25 mL H2​O ) under vigorous stirring.

    • Self-Validation Check: The solution must immediately turn deep ruby-red or purple. Analyze via UV-Vis spectroscopy; a sharp Surface Plasmon Resonance (SPR) band at ~520 nm confirms monodisperse nanoparticle formation without bulk aggregation.

  • Isolation: Separate the organic phase, concentrate under reduced pressure, and precipitate the DMPT-capped AuNPs using cold ethanol. Centrifuge at 4500 rpm for 10 minutes.

Protocol B: Hemilabile Ligand-Assisted Palladium Cross-Coupling

Utilizing DMPT to stabilize reactive Pd(0) species during challenging cross-coupling reactions.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (0.02 mmol) and DMPT (0.04 mmol) in 2 mL of anhydrous THF. Stir for 15 minutes at room temperature.

    • Self-Validation Check: A distinct color shift from dark purple/black to a vibrant orange/yellow indicates the successful displacement of dba and the formation of the hemilabile Pd-thiolate complex.

  • Substrate Addition: Add the aryl halide (1.0 mmol), nucleophilic coupling partner (1.2 mmol), and a mild base (e.g., Cs2​CO3​ , 1.5 mmol).

  • Reaction Execution: Heat the mixture to 65°C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc). The disappearance of the aryl halide spot and the emergence of a new, UV-active product spot confirms that the hemilabile methoxy groups successfully dissociated to allow oxidative addition and transmetalation.

Conclusion

While ubiquitous reagents like 1-dodecanethiol and ethanethiol dominate basic synthetic protocols, the rational integration of structurally nuanced thiols like 1,3-dimethoxypropane-2-thiol unlocks advanced chemical capabilities. By leveraging its lowered pKa for milder nucleophilic attacks, its hemilabile oxygen donors for transient metal stabilization, and its polar methoxy groups for surface energy modification, researchers can overcome the limitations of traditional organosulfur chemistry.

Sources

Comparative

Comparative Analysis of 1,3-Dimethoxypropane-2-thiol and 1,3-Propanedithiol: Reagents for Thioacetalization and Sterically Hindered Thioethers

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction In modern organic synthesis and pharmaceutical development, the strategic selection of sulfur-containing reagents fundame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

In modern organic synthesis and pharmaceutical development, the strategic selection of sulfur-containing reagents fundamentally dictates the thermodynamic stability, polarity, and reactivity of the resulting molecular architectures. This guide provides an in-depth comparative analysis of two structurally distinct thiols: 1,3-propanedithiol (PDT) and 1,3-dimethoxypropane-2-thiol (DMPT) .

While PDT is a cornerstone bifunctional reagent renowned for its role in carbonyl protection and umpolung (polarity reversal) chemistry[1], DMPT is an emerging monofunctional building block[2]. DMPT is increasingly utilized to introduce sterically hindered, polar thioether linkages into complex Active Pharmaceutical Ingredients (APIs), offering unique physicochemical properties that classical dithiols cannot provide.

Physicochemical Properties & Structural Causality

The divergent applications of PDT and DMPT stem directly from their structural functionalities. PDT features two terminal sulfhydryl groups separated by a three-carbon chain[3]. Expertise & Experience: The causality behind PDT's widespread use is its optimal geometry; the three-carbon tether perfectly aligns the two sulfur atoms to form highly stable, six-membered cyclic dithioacetals (1,3-dithianes) when reacted with aldehydes or ketones[1].

Conversely, DMPT possesses a single secondary thiol flanked by two methoxymethyl groups. Expertise & Experience: The causality behind DMPT's unique utility lies in these methoxy groups. They exert a dual effect: they provide significant steric hindrance that shields the central sulfur atom from unwanted metabolic oxidation (e.g., by cytochrome P450 enzymes), and they act as hydrogen-bond acceptors, significantly increasing the hydrophilicity of the molecule compared to simple alkyl thiols.

Table 1: Quantitative Physical Properties Comparison
Property1,3-Propanedithiol (PDT)1,3-Dimethoxypropane-2-thiol (DMPT)
CAS Number 109-80-81859709-21-9[2]
Molecular Formula C₃H₈S₂[3]C₅H₁₂O₂S[2]
Molecular Weight 108.23 g/mol [3]136.21 g/mol
Functionality Bifunctional (Dithiol)Monofunctional (Thiol) + Di-ether
Boiling Point 169 °C[3]>170 °C (Predicted based on H-bonding)
Density 1.078 g/mL at 25 °C[3]~1.02 g/mL (Predicted)
Odor Profile Severe, lingering stench[1]Pungent (sulfurous)
Primary Application Dithiane formation, Umpolung[1]Sterically hindered thioether synthesis

Mechanistic Profiling and Reactivity

1,3-Propanedithiol: The Umpolung Paradigm

The primary synthetic utility of PDT lies in its ability to react with aldehydes to form 1,3-dithianes[1].

Expertise & Experience: The causality behind this transformation's power is the profound change in the electronic nature of the former carbonyl carbon. Originally electrophilic, the carbon becomes flanked by two highly polarizable sulfur atoms. The low-lying σ∗ anti-bonding orbitals of the sulfur atoms stabilize the adjacent carbanion formed upon deprotonation with a strong base (like n-butyllithium). This converts the carbon into a potent nucleophile (an acyl anion equivalent), enabling novel carbon-carbon bond formation before the carbonyl is eventually unmasked[1].

Umpolung A Aldehyde (Electrophilic) B 1,3-Dithiane (Protected) A->B 1,3-Propanedithiol Lewis Acid C Lithio-Dithiane (Nucleophilic) B->C n-BuLi Deprotonation D Alkylated Dithiane C->D Electrophile (e.g., R-X) E Ketone (Target) D->E Hydrolysis (e.g., Hg(II))

Workflow of 1,3-propanedithiol in umpolung chemistry for polarity reversal.

1,3-Dimethoxypropane-2-thiol: Steric Shielding and Polarity Tuning

Unlike PDT, DMPT cannot form cyclic dithianes. Its value lies in nucleophilic substitution reactions to form acyclic thioethers.

Expertise & Experience: When deprotonated, the resulting thiolate is a soft, highly reactive nucleophile. However, the trajectory of incoming electrophiles is restricted by the adjacent methoxy groups. Furthermore, the oxygen atoms can participate in bidentate or tridentate (O,S,O) coordination with transition metals, making DMPT a highly tunable ligand in organometallic catalysis and nanoparticle surface functionalization.

DMPT_Reactivity A 1,3-Dimethoxypropane-2-thiol (DMPT) B Thiolate Anion (Active Nucleophile) A->B Base (e.g., K2CO3) C Sterically Hindered Thioether B->C Alkyl Halide (SN2 Reaction) D Metal Complex (O,S,O Coordination) B->D Transition Metal (e.g., Pd, Au)

Reactivity pathways of 1,3-dimethoxypropane-2-thiol in synthesis and coordination.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process controls and specific mechanistic rationales are included to guarantee high-fidelity results.

Protocol A: Synthesis of 1,3-Dithianes using 1,3-Propanedithiol

Caution: PDT possesses a severe, lingering stench[1]. All operations must be conducted in a heavily ventilated fume hood. Instruments and effluents must be treated with sodium hypochlorite (bleach) post-reaction to neutralize odors[4].

  • Initiation: Dissolve the target aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere to prevent premature oxidation of the thiol to a disulfide[1].

  • Reagent Addition: Add 1,3-propanedithiol (1.1 equiv) via a gastight syringe.

  • Catalysis: Cool the mixture to 0 °C. Dropwise add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv).

    • Causality: The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and drastically lowering the activation energy for nucleophilic attack by the thiol.

  • Monitoring: Stir at room temperature for 2-4 hours. Validate completion via Thin Layer Chromatography (TLC) (Hexane/EtOAc 9:1); the dithiane product will typically run higher (less polar) than the starting aldehyde.

  • Quenching & Workup: Quench with 1M aqueous NaOH.

    • Causality: NaOH neutralizes the Lewis acid and deprotonates any unreacted PDT, partitioning the malodorous thiol into the aqueous layer. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Sterically Hindered Thioethers using 1,3-Dimethoxypropane-2-thiol
  • Thiolate Generation: Dissolve 1,3-dimethoxypropane-2-thiol (1.0 equiv)[2] in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Stir for 15 minutes at ambient temperature.

    • Causality: K₂CO₃ is a mild, insoluble base that cleanly deprotonates the thiol (pKa ~10) to the highly nucleophilic thiolate without causing unwanted side reactions (such as E2 elimination) with the subsequent electrophile.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise.

  • Thermal Activation: Heat the reaction to 50 °C for 4 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance imposed by the methoxymethyl groups during the Sₙ2 transition state.

  • Workup: Cool to room temperature and dilute with a 5-fold volume of distilled water.

    • Causality: Flooding the system with water breaks the DMF solvation shell and forces the highly organic thioether product out of solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to quantitatively remove residual DMF), dry over MgSO₄, and concentrate for subsequent silica gel chromatography.

Conclusion

As of 2026, while 1,3-propanedithiol remains an indispensable—albeit malodorous—reagent for classical umpolung transformations and robust carbonyl protection[1], 1,3-dimethoxypropane-2-thiol offers a sophisticated alternative for modern medicinal chemists. By leveraging DMPT's unique combination of nucleophilicity, steric shielding, and hydrogen-bond accepting capacity, researchers can engineer highly stable thioether linkages with finely tuned pharmacokinetic profiles.

References

  • Wikipedia, The Free Encyclopedia. "Propane-1,3-dithiol". Wikimedia Foundation. URL:[Link]

  • PubMed / Chem Pharm Bull (Tokyo). "Preparation and application of odorless 1,3-propanedithiol reagents" (Node et al., 2006). National Institutes of Health. URL:[Link]

Sources

Validation

A Senior Scientist's Guide to Mechanistic Studies of Thiol Reactions: A Comparative Framework Featuring 1,3-Dimethoxypropane-2-thiol

This guide provides a comprehensive framework for designing and executing mechanistic studies of thiol reactions, tailored for researchers, scientists, and drug development professionals. We will dissect the critical fac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing and executing mechanistic studies of thiol reactions, tailored for researchers, scientists, and drug development professionals. We will dissect the critical factors governing thiol reactivity, using the under-researched compound 1,3-dimethoxypropane-2-thiol as a central case study. While specific experimental data for this compound is scarce, its unique structure—a secondary thiol flanked by two methoxy groups—serves as an excellent model to explore the profound impact of steric hindrance and electronic effects on reaction kinetics and outcomes.

This document is not a rigid template but a dynamic guide. It is designed to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating robust, trustworthy data. We will compare the predicted reactivity of 1,3-dimethoxypropane-2-thiol with well-characterized thiols such as Cysteine, Dithiothreitol (DTT), and Glutathione (GSH), providing the context needed for meaningful interpretation of experimental results.

Foundational Principles: The Two Major Thiol Reaction Pathways

Thiol chemistry is dominated by two highly versatile and powerful reaction classes, both of which are fundamental in fields ranging from bioconjugation to materials science. Understanding their mechanisms is paramount to controlling their outcomes.

1.1 The Thiol-Disulfide Exchange: A Dynamic Equilibrium

This reaction is a cornerstone of protein folding, redox biology, and the design of dynamic covalent materials.[1][2] The mechanism is a direct SN2-type nucleophilic substitution. The key reactive species is not the neutral thiol (R-SH), but its deprotonated form, the thiolate anion (R-S⁻) , which is a significantly more potent nucleophile.[2][3]

The reaction rate is therefore critically dependent on two factors:

  • Thiol pKa: The pKa of a thiol typically ranges from 8 to 11.[4][5] The reaction pH must be near or above the thiol's pKa to generate a sufficient concentration of the reactive thiolate.

  • Electrophilicity of the Disulfide: Electron-withdrawing groups on the disulfide can increase its reactivity, while steric bulk can hinder the approach of the nucleophile.

dot graph ThiolDisulfideExchange { graph [layout=dot, rankdir=LR, splines=ortho, size="7.6,4", dpi=100, fontname="Arial"]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} Figure 1: Mechanism of Thiol-Disulfide Exchange.

1.2 The Thiol-Ene Reaction: A "Click Chemistry" Staple

Celebrated for its efficiency and orthogonality, the thiol-ene reaction is a powerful tool for bioconjugation and polymer synthesis.[6] It can proceed via two primary mechanisms:

  • Radical-Mediated Addition: Initiated by UV light or a radical initiator, a thiyl radical (R-S•) adds across an alkene ('ene'). This is a chain reaction involving initiation, propagation, and termination steps, typically resulting in an anti-Markovnikov thioether product.[6]

  • Nucleophilic Michael Addition: In the presence of a base, a thiolate anion can act as a nucleophile, attacking an electron-deficient alkene (e.g., a maleimide or acrylate). This is a conjugate addition reaction.[7][8]

dot graph ThiolEneMechanism { graph [layout=dot, rankdir=TB, splines=true, size="7.6,5", dpi=100, fontname="Arial"]; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} Figure 2: The two primary pathways of the Thiol-Ene reaction.

Comparative Reactivity Analysis: Predicting the Behavior of 1,3-Dimethoxypropane-2-thiol

To design effective experiments, we must first form a hypothesis. Based on its structure, we can predict how 1,3-dimethoxypropane-2-thiol will behave relative to common, well-understood thiols.

Key Predictive Factors:
  • pKa: The thiol in 1,3-dimethoxypropane-2-thiol is secondary. Typical secondary aliphatic thiols have a pKa in the range of 10-11, similar to or slightly higher than primary thiols like cysteine (pKa ~8.5) or glutathione (pKa ~9.2).[4][9] The ether groups are weakly electron-withdrawing through induction, which might slightly lower the pKa compared to a simple secondary alkyl thiol, but this effect is likely minimal.[10][11] A higher pKa means a stronger base or higher pH is needed to generate the reactive thiolate for SN2 or Michael addition reactions.

  • Steric Hindrance: This is the most defining feature. The two methoxypropyl groups flanking the sulfur atom create significant steric bulk. This bulk is expected to slow the rate of any reaction where the sulfur atom must directly approach another molecule.[12][13] This steric hindrance is considerably greater than that of cysteine (a primary thiol with an adjacent amine and carboxylate) and DTT (a primary thiol).[14][15]

Comparative Data Table (Predicted vs. Experimental)
Thiol CompoundStructureThiol TypeApprox. pKaExpected Steric HindrancePredicted Relative Rate (Thiol-Disulfide Exchange)[12][15]Predicted Relative Rate (Thiol-Ene)[13][16]
1,3-Dimethoxypropane-2-thiol CH₃OCH₂-CH(SH)-CH₂OCH₃Secondary~10.5High SlowSlow
Cysteine HSCH₂(CHNH₂)COOHPrimary~8.5LowFastFast
Glutathione (GSH) TripeptidePrimary~9.2ModerateModerateModerate
Dithiothreitol (DTT) HSCH₂(CHOH)₂CH₂SHPrimary~9.2, 10.1LowVery Fast*Fast

*Note: DTT's high rate in reducing disulfides is also due to the formation of a stable six-membered cyclic disulfide product, an intramolecular effect not present in the other thiols.[17][18]

Experimental Protocols for Mechanistic Investigation

To validate these predictions and fully characterize the reactivity of a novel thiol like 1,3-dimethoxypropane-2-thiol, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Workflow for Thiol Reactivity Analysis

dot graph Workflow { graph [layout=dot, rankdir=TB, splines=true, size="7.6,6", dpi=100, fontname="Arial"]; node [shape=box, style="rounded,filled", fontsize=12, fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} Figure 3: A logical workflow for investigating thiol reaction mechanisms.

Protocol A: Kinetic Analysis via UV-Vis Spectroscopy (Ellman's Test)

Objective: To quantify the rate of free thiol consumption during a reaction, providing kinetic data. Ellman's Reagent (DTNB) reacts with free thiols to produce a chromophore (TNB²⁻) that absorbs strongly at 412 nm, allowing for precise quantification.[1][19][20]

Why this method? It is a robust, widely accepted, and highly sensitive method for quantifying free thiols. By taking measurements at various time points, you can directly monitor the reaction progress.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reaction Buffer (RB): 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. Rationale: The pH is high enough to deprotonate many thiols for reactivity but low enough to minimize air oxidation. EDTA chelates trace metals that can catalyze oxidation.

    • DTNB Stock Solution: Dissolve 4 mg of 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer. Store protected from light.

    • Thiol Stock Solution: Prepare a 10 mM stock solution of 1,3-dimethoxypropane-2-thiol and each comparative thiol (Cysteine, DTT, etc.) in RB.

    • Reactant Stock Solution: Prepare a 10 mM stock solution of your disulfide (e.g., oxidized glutathione) or 'ene' partner (e.g., N-ethylmaleimide) in RB.

  • Reaction Execution:

    • In a microcentrifuge tube at time t=0, mix 500 µL of RB, 50 µL of the 10 mM thiol stock solution, and 50 µL of the 10 mM reactant stock solution. This initiates the reaction with final concentrations of ~0.86 mM for each reactant. Start a timer immediately.

    • Prepare a negative control with the thiol but without the reactant to measure background thiol oxidation.

  • Time-Point Quenching & Measurement:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a microplate well or cuvette containing 180 µL of the DTNB solution. Rationale: The large excess of DTNB effectively quenches the primary reaction and reacts instantaneously with any remaining free thiol.

    • Allow 5 minutes for the color to develop fully.

    • Measure the absorbance at 412 nm using a spectrophotometer or plate reader.

  • Data Analysis:

    • Use a standard curve prepared with known concentrations of your thiol to convert absorbance values to the concentration of free thiol ([SH]).

    • Plot [SH] versus time. The initial slope of this curve is the initial reaction rate.

    • Compare the rates obtained for 1,3-dimethoxypropane-2-thiol with those of the other thiols to quantify the effect of its structure.

Protocol B: Product Characterization by LC-MS

Objective: To identify the products, confirm the expected reaction pathway, and detect any side products.

Why this method? Liquid Chromatography-Mass Spectrometry (LC-MS) provides separation of reaction components (LC) and their unambiguous identification by mass (MS). It is essential for confirming that the loss of thiol observed in Protocol A corresponds to the formation of the expected product.[21][22]

Step-by-Step Methodology:

  • Sample Preparation:

    • Set up a reaction as described in Protocol A, but at a larger volume (e.g., 1 mL total).

    • Allow the reaction to proceed to completion (e.g., 2-3 hours, or based on kinetic data).

    • At the end of the reaction, quench by adding 10 µL of formic acid to acidify the solution. Rationale: Acidification stops pH-dependent reactions and ensures analytes are protonated for positive-mode ESI-MS.

    • Dilute the sample 1:100 in a water/acetonitrile (95:5) with 0.1% formic acid solution suitable for injection.

  • LC-MS Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., Phenomenex Synergi Hydro-RP).[21] Rationale: C18 is a versatile stationary phase suitable for retaining a wide range of small organic molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode. Scan a mass range that covers all potential reactants and products (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract ion chromatograms for the exact masses of the starting materials and the expected products.

    • For the reaction of 1,3-dimethoxypropane-2-thiol (MW: 136.21) with N-ethylmaleimide (MW: 125.13), the expected thioether adduct would have a mass of 261.34. Look for the [M+H]⁺ ion at m/z 262.35.

    • Compare the chromatograms of the reaction mixture to injections of the starting materials alone to confirm the appearance of new product peaks.

Protocol C: Mechanistic Investigation by ¹H NMR Spectroscopy

Objective: To monitor the reaction in real-time, observing the disappearance of reactants and the appearance of products without the need for quenching or derivatization. This can sometimes reveal transient intermediates.[23][24]

Why this method? NMR spectroscopy provides detailed structural information. By monitoring changes in the chemical shifts and integrals of specific protons, one can track the conversion of functional groups (e.g., the disappearance of the alkene protons in a thiol-ene reaction).

Step-by-Step Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve the thiol (e.g., 1,3-dimethoxypropane-2-thiol, ~5 mg) and the 'ene' partner (1 equivalent) in a suitable deuterated solvent (e.g., 0.6 mL of D₂O with phosphate buffer for pH control, or CDCl₃ for non-aqueous reactions).

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP, for D₂O) that does not react with any components. Rationale: The internal standard allows for precise quantification of peak integrals over time.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction. Identify the key proton signals for the reactants (e.g., the -SH proton, the alkene protons).

    • Initiate the reaction. For a photo-initiated thiol-ene reaction, this can be done by shining a UV-LED (e.g., 365 nm) directly into the NMR spectrometer.[23][24] For a base-catalyzed reaction, a small amount of base can be added.

    • Acquire a series of ¹H NMR spectra at regular intervals. Modern spectrometers can be programmed to do this automatically.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate the characteristic peaks of a reactant and a product.

    • Normalize these integrals to the integral of the internal standard.

    • Plot the normalized integral values (proportional to concentration) versus time to obtain a kinetic profile. This provides an independent validation of the results from Protocol A.

Conclusion and Future Directions

By systematically applying these protocols, a researcher can build a comprehensive mechanistic understanding of any thiol's reactivity. For our case study, 1,3-dimethoxypropane-2-thiol, we hypothesize that its significant steric bulk will render it a substantially slower reactant than less-hindered thiols like cysteine or DTT in both thiol-disulfide exchange and thiol-ene reactions. This makes it a potentially valuable tool in applications requiring slow, controlled thiol reactions, in contrast to the rapid kinetics often sought in "click" chemistry.

References
  • Ellman's Assay Protocol. (2022). BroadPharm.

  • Ellman's Test Protocol for Thiols. Scribd.

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim.

  • J. M. Belrosta, A. C. S. N. de Mattos, and F. A. A. Paz, "Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems," Materials, 2021.

  • J. M. D. L. M. Bach, "Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry," The Journal of Physical Chemistry B, 2007.

  • A. M. Chatman, J. M. Korpanty, and S. J. Rowan, "Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations," Macromolecules, 2022.

  • Free thiol analysis by Ellman assay. Bio-protocol.

  • L. T. Nagy, "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways," Antioxidants & Redox Signaling, 2013.

  • D. M. Rothwarf and H. A. Scheraga, "Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol," Proceedings of the National Academy of Sciences, 1992.

  • T. P. T. Nguyen, N. G. T. H. Nguyen, and V. T. T. M. Nguyen, "Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy," RSC Advances, 2020.

  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech.

  • D. M. Rothwarf and H. A. Scheraga, "Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol," Proceedings of the National Academy of Sciences, 1992.

  • Y. Liu, Y. Niu, and Y. Zhang, "Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells," Organic Letters, 2015.

  • A. S. Goldmann, S. Glassner, and C. Barner-Kowollik, "Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior," Macromolecules, 2020.

  • Y. Liu, Y. Niu, and Y. Zhang, "Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells," Organic Letters, 2015.

  • T. P. T. Nguyen, N. G. T. H. Nguyen, and V. T. T. M. Nguyen, "Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy," ResearchGate, 2020.

  • Generic thiol–disulfide exchange reactions for the cleavage of... ResearchGate.

  • B. H. Northrop and R. N. Coffey, "Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality," Journal of the American Chemical Society, 2012.

  • Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. ResearchGate.

  • The thiol ͞ disulfide exchange chemical reaction is force and [DTT]... ResearchGate.

  • Examination of Michael addition reactivity towards glutathione by transition-state calculations. ResearchGate.

  • Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. ResearchGate.

  • Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. (1992). Proceedings of the National Academy of Sciences.

  • The Michael Addition: An In-Depth Technical Guide to the Reactivity of Maleimide Groups with Thiols. Benchchem.

  • The Power of Thiol-ene Chemistry. ResearchGate.

  • Equilibrium constants for thiol-disulfide interchange reactions: a coherent, corrected set. (1993). Journal of the American Chemical Society.

  • Thiol-ene reaction. Wikipedia.

  • 18.8: Thiols and Sulfides. (2024). Chemistry LibreTexts.

  • D. D. Saraev and D. A. Pratt, "Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR," Chemical Science, 2024.

  • T. P. T. Nguyen, N. G. T. H. Nguyen, and V. T. T. M. Nguyen, "Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy," RSC Publishing, 2020.

  • Second order rate constants for the oxidation of selected protein thiols in comparison to cysteine. ResearchGate.

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate.

  • Y. Zheng, et al., "Theoretical modeling of pKa's of thiol compounds in aqueous solution," RSC Publishing, 2017.

  • Chapter 7. Alcohols, Thiols, Phenols, Ethers. SIUE.

  • Y. A. Ibrahim, "Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model," Journal of Chemical Information and Modeling, 2016.

  • M. N. M. Hugo, et al., "Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates," Essays in Biochemistry, 2020.

  • Rate constants for the reaction between two-electron oxidants with free and protein Cys residues. ResearchGate.

  • Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions with 2-Chloro-6-mercaptobenzoic acid. Benchchem.

  • J. T. Offenloch, et al., "Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis," ACS Macro Letters, 2026.

  • J. Liu, et al., "Thiol profiling in cancer cell lines by HPLC-mass spectrometry," STAR Protocols, 2021.

  • B. D. Fairbanks, et al., "Reaction Rates and Mechanisms for Radical, Photoinitated Addition of Thiols to Alkynes, and Implications for Thiol−Yne Photopolymerizations and Click Reactions," Macromolecules, 2010.

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (2019). University of Padua.

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (2013). Archipel UQAM.

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). Concordia's Spectrum.

Sources

Comparative

Technical Comparison Guide: Efficacy of 1,3-Dimethoxypropane-2-thiol and Its Structural Analogs

Executive Summary In the fields of proteomics, nanoparticle synthesis, and coordination chemistry, the selection of a thiol-based reagent dictates the thermodynamic and kinetic success of an experiment. 1,3-Dimethoxyprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of proteomics, nanoparticle synthesis, and coordination chemistry, the selection of a thiol-based reagent dictates the thermodynamic and kinetic success of an experiment. 1,3-Dimethoxypropane-2-thiol (DMPT) is a highly specialized monothiol featuring two terminal methoxy groups. This guide objectively compares the efficacy of DMPT against its widely used structural and functional analogs: Dithiothreitol (DTT) , 2-Mercaptoethanol (BME) , and Dimercaprol (BAL) . By analyzing the causality behind their molecular structures, this guide provides researchers with evidence-based frameworks for selecting the optimal reagent for disulfide reduction, nanoparticle passivation, and metal chelation.

Structural Causality: Methoxy vs. Hydroxyl and Dithiol Groups

The functional efficacy of a thiol reagent is governed by its pKa, steric bulk, and denticity (number of binding sites).

  • DMPT (1,3-Dimethoxypropane-2-thiol): Contains one central thiol and two methoxy (-OCH3) groups. The methoxy groups act strictly as hydrogen bond acceptors. This lack of hydrogen bond donation prevents inter-ligand cross-linking, making it an exceptional steric stabilizer in colloidal suspensions.

  • DTT (Cleland's Reagent): A polyol dithiol[1]. The presence of two thiols allows for rapid intramolecular cyclization, making it a thermodynamically potent reducing agent[2].

  • BME (2-Mercaptoethanol): A simple monothiol with a terminal hydroxyl (-OH) group. The hydroxyl group can both donate and accept hydrogen bonds, which can inadvertently cause aggregation in sensitive non-polar assays.

  • BAL (Dimercaprol): A dithiol with a hydroxyl group (1,3-dimercapto-2-propanol). Its bidentate nature allows it to form highly stable 5-membered rings with heavy metals, making it a potent chelator[3],[4].

Efficacy Comparison 1: Disulfide Bond Reduction

When reducing disulfide bonds in proteins, the choice between DMPT, DTT, and BME hinges on the desired kinetic control.

Dithiothreitol (DTT) is the gold standard for complete protein reduction. Its efficacy is thermodynamically driven: upon oxidizing a target disulfide, DTT undergoes a rapid intramolecular rearrangement to form a highly stable, six-membered cyclic disulfide[5],[1]. This drives the reaction to completion even at low concentrations.

Conversely, DMPT is a mild, kinetically controlled reducing agent . Because it is a monothiol, it cannot form a cyclic structure. Instead, it requires a two-step intermolecular thiol-disulfide exchange. This makes DMPT highly efficacious for partial reduction workflows—such as reducing solvent-exposed disulfides for antibody-drug conjugate (ADC) linker attachment—without denaturing the structurally critical, buried disulfide bonds of the protein core.

ThiolMechanisms cluster_DTT DTT (Dithiol) Kinetics: Fast & Complete cluster_DMPT DMPT (Monothiol) Kinetics: Mild & Controlled Oxidized Oxidized Protein (Disulfide Bond) DTT DTT Reagent Oxidized->DTT Nucleophilic Attack DMPT DMPT Reagent Oxidized->DMPT Nucleophilic Attack Reduced Reduced Protein (Free Thiols) DTT_Int Mixed Disulfide (Transient) DTT->DTT_Int DTT_Int->Reduced DTT_Ox Cyclic Disulfide (Stable 6-Member Ring) DTT_Int->DTT_Ox Intramolecular Rearrangement DMPT_Int Mixed Disulfide (Stable Intermediate) DMPT->DMPT_Int DMPT_Int->Reduced DMPT_Ox Intermolecular Disulfide (Byproduct) DMPT_Int->DMPT_Ox 2nd DMPT Attack (Intermolecular)

Comparative mechanisms of disulfide reduction: DTT (intramolecular) vs. DMPT (intermolecular).

Efficacy Comparison 2: Nanoparticle Surface Passivation

In the synthesis of gold nanoparticles (AuNPs), thiols are used as capping agents to passivate the surface via strong Au-S bonds.

While BME and BAL are frequently used, their hydroxyl groups can participate in inter-particle hydrogen bonding, leading to van der Waals and depletion-induced aggregation in complex media. DMPT exhibits superior capping efficacy because its methoxy groups provide robust steric bulk (increasing the hydrodynamic radius) while strictly acting as hydrogen bond acceptors. This prevents the cross-linking phenomena observed with polyol thiols, yielding highly monodisperse, stable colloidal suspensions.

Efficacy Comparison 3: Heavy Metal Chelation

Dimercaprol (BAL) was historically developed at Oxford University as an antidote for lewisite (an arsenical gas) and remains a primary treatment for arsenic, mercury, and lead toxicity[3],[6]. Its efficacy stems from its two sulfhydryl groups, which form stable five-membered chelate rings with heavy metals, neutralizing their toxicity[3],[7].

If we compare DMPT to BAL for chelation, DMPT is fundamentally ineffective as a systemic heavy metal scavenger . Because DMPT is monodentate (possessing only one thiol), it cannot form the highly stable, entropically favored chelate rings that BAL forms. However, this lack of systemic bio-reactivity gives DMPT a significantly lower toxicity profile in cellular assays compared to BAL, which suffers from a notoriously narrow therapeutic index and can cause hypertension and nephrotoxicity[3],[7].

Quantitative Data Summary

Property / Reagent1,3-Dimethoxypropane-2-thiol (DMPT)Dithiothreitol (DTT)2-Mercaptoethanol (BME)Dimercaprol (BAL)
Thiol Classification MonothiolDithiolMonothiolDithiol
Key Functional Groups 1x -SH, 2x -OCH32x -SH, 2x -OH1x -SH, 1x -OH2x -SH, 1x -OH
Disulfide Reduction Mild (Intermolecular)Strong (Intramolecular)ModerateStrong (Chelator)
AuNP Capping Efficacy Excellent (Steric stabilization)Poor (Induces aggregation)ModeratePoor (Cross-links)
Metal Chelation Poor (Monodentate)ModeratePoorExcellent (Bidentate)[4]
Toxicity / Odor Low / MildLow / Mild[1]High / PungentHigh (Narrow therapeutic index)[7]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every thiol-based workflow must be treated as a self-validating system. Thiols are highly susceptible to air oxidation; therefore, their active concentration must be empirically verified prior to use.

Protocol A: Self-Validating Thiol Quantification via Ellman's Assay

reacts quantitatively with free sulfhydryls to yield 2-nitro-5-thiobenzoic acid (TNB), providing a reliable spectrophotometric readout[8],[9].

  • Buffer Preparation: Prepare a Reaction Buffer consisting of 0.1 M sodium phosphate (pH 8.0) and 1 mM EDTA. The EDTA is critical to chelate trace divalent metals that catalyze thiol oxidation[10],[8].

  • Reagent Preparation: Dissolve 4 mg of Ellman's Reagent (DTNB) in 1 mL of the Reaction Buffer to create the working solution[10].

  • Assay Setup: In a clean test tube, combine 50 µL of the Ellman's Reagent working solution with 2.5 mL of Reaction Buffer[10].

  • Sample Addition: Add 250 µL of your DMPT or DTT sample (diluted to an estimated 0.1–1.0 mM) to the tube[10],[8].

  • Incubation & Readout: Mix thoroughly and incubate at room temperature for exactly 15 minutes[10]. Measure the absorbance at 412 nm ( λmax​ for the TNB anion)[8].

  • Calculation: Calculate the precise free thiol concentration using the molar extinction coefficient of TNB ( ϵ=14,150 M−1cm−1 )[8].

Protocol B: Monodisperse AuNP Capping with DMPT
  • Synthesis: Synthesize 15 nm gold nanoparticles using the standard Turkevich citrate-reduction method.

  • Ligand Exchange: Introduce DMPT to the aqueous AuNP suspension to a final concentration of 10 mM.

  • Passivation: Incubate the mixture under continuous gentle stirring for 12 hours at room temperature. The high affinity of the thiol for the gold surface will displace the weaker citrate ligands.

  • Purification: Centrifuge the suspension at 14,000 x g for 15 minutes. Carefully decant the supernatant to remove unbound DMPT and displaced citrate.

  • Validation: Resuspend the DMPT-capped AuNPs in 1X PBS. Validate the absence of aggregation by measuring the hydrodynamic diameter via Dynamic Light Scattering (DLS); the lack of hydrogen-bond crosslinking should yield a single, narrow peak.

References

  • StatPearls: Dimercaprol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • What is Dimercaprol used for? Source: Patsnap Synapse URL:[Link]

  • Chelation in Metal Intoxication Source: MDPI International Journal of Environmental Research and Public Health URL:[Link]

  • W. W. "Mo" Cleland: A Catalytic Life Source: ACS Publications (Biochemistry) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Thiol-Containing Compounds

For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of thiol-containing compounds are of paramount importance. The sulfhydryl group (-SH) is a key function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of thiol-containing compounds are of paramount importance. The sulfhydryl group (-SH) is a key functional moiety in a vast array of molecules, from the amino acid cysteine and the antioxidant glutathione to numerous small-molecule drugs and large biologic therapeutics. Its reactivity and role in biological redox chemistry and drug mechanism of action necessitate robust analytical methods for its study. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used for the analysis of thiol-containing compounds, supported by experimental data and protocols.

The Chemical Significance of the Thiol Group

The thiol group's unique chemical properties, including its nucleophilicity and its ability to undergo reversible oxidation to form disulfide bonds, are central to its function. In proteins, cysteine residues are critical for structural integrity through disulfide bridges, enzymatic catalysis, and redox signaling. In small molecules, the thiol group is often the pharmacophore, responsible for the therapeutic effect. Consequently, the choice of an appropriate analytical technique for the characterization of these compounds is a critical decision in research and development.

Core Spectroscopic Techniques for Thiol Analysis

The primary spectroscopic techniques for the analysis of thiol-containing compounds each offer a unique set of advantages and disadvantages. The choice of method is dictated by the specific analytical question, the nature of the sample matrix, and the required sensitivity and selectivity. The four main techniques discussed in this guide are:

  • Raman Spectroscopy

  • Infrared (IR) Spectroscopy

  • UV-Visible (UV-Vis) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Raman Spectroscopy: A Vibrational Fingerprint

Raman spectroscopy provides a detailed vibrational fingerprint of a molecule, with the thiol group exhibiting several characteristic bands. The most prominent of these are the S-H stretching vibration (ν(S-H)) typically found in the 2500-2600 cm⁻¹ region, and the C-S stretching vibration (ν(C-S)) between 600-700 cm⁻¹.[1]

Principle of Detection

Raman spectroscopy is an inelastic light scattering technique. When a laser interacts with a molecule, most of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy (Raman scattering), and this energy difference corresponds to the vibrational energy levels of the molecule. The S-H bond has a relatively non-polar character, which results in a strong, sharp Raman signal, making it a distinctive marker.[1]

Key Advantages and Considerations
  • High Specificity: The sharp, well-resolved bands for the S-H and C-S stretching modes provide high specificity for thiol-containing compounds.[2]

  • Minimal Sample Preparation: Raman spectroscopy can be used to analyze samples in solid, liquid, or gaseous states with minimal to no sample preparation.[2]

  • Aqueous Sample Compatibility: Water is a weak Raman scatterer, making this technique well-suited for the analysis of aqueous biological samples.

  • Surface-Enhanced Raman Spectroscopy (SERS): The sensitivity of Raman spectroscopy can be dramatically increased by several orders of magnitude using SERS, where molecules are adsorbed onto a nanostructured metal surface (typically gold or silver). This allows for the detection of thiols at very low concentrations.

Experimental Protocol: Quantitative Analysis of Cysteine using Raman Spectroscopy

This protocol outlines a general procedure for the quantitative analysis of L-cysteine in an aqueous solution.

1. Materials and Reagents:

  • L-cysteine standard
  • Deionized water
  • Internal standard (e.g., sodium sulfate)
  • Raman spectrometer with a suitable laser excitation (e.g., 785 nm)

2. Instrument Setup:

  • Laser power: ~50-100 mW at the sample
  • Integration time: 10-30 seconds
  • Accumulations: 3-5
  • Spectral range: 400-3000 cm⁻¹

3. Sample Preparation:

  • Prepare a stock solution of L-cysteine in deionized water (e.g., 100 mM).
  • Prepare a series of calibration standards by serially diluting the stock solution.
  • Add a constant concentration of the internal standard to each calibration standard and the unknown sample.

4. Data Acquisition:

  • Acquire the Raman spectrum for each calibration standard and the unknown sample.
  • Identify the characteristic S-H stretching peak for cysteine (around 2580 cm⁻¹) and a prominent peak from the internal standard (e.g., 981 cm⁻¹ for sulfate).

5. Data Analysis:

  • Baseline correct the spectra.
  • Calculate the ratio of the peak area of the S-H stretching band to the peak area of the internal standard peak for each standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of L-cysteine.
  • Determine the concentration of the unknown sample from the calibration curve.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Similar to Raman spectroscopy, IR spectroscopy also probes the vibrational modes of a molecule. The S-H stretching vibration in thiols gives rise to a characteristic absorption band in the IR spectrum, typically in the region of 2550-2600 cm⁻¹.[3][4]

Principle of Detection

IR spectroscopy measures the absorption of infrared radiation by a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. The S-H bond, although weakly polar, has a distinct vibrational frequency that falls in a region of the IR spectrum with minimal interference from other common functional groups, making it a useful diagnostic peak.[3][4]

Key Advantages and Considerations
  • Direct Detection: IR spectroscopy allows for the direct detection of the thiol group without the need for derivatization.

  • Structural Information: The position and shape of the S-H band can provide information about hydrogen bonding and the local chemical environment of the thiol group.[3][4]

  • Versatility: IR spectroscopy can be used to analyze solid, liquid, and gaseous samples.

  • Water Interference: Water has strong IR absorption bands that can obscure the S-H stretching region, making the analysis of aqueous samples challenging without specialized techniques or sample preparation.

Experimental Protocol: FTIR Analysis of a Thiol-Containing Pharmaceutical Ingredient

This protocol describes a general procedure for the qualitative and semi-quantitative analysis of a thiol-containing active pharmaceutical ingredient (API) in a solid form using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

1. Materials and Reagents:

  • Thiol-containing API powder
  • ATR-FTIR spectrometer

2. Instrument Setup:

  • ATR crystal: Diamond or Germanium
  • Spectral range: 4000-400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Scans: 16-32

3. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
  • Place a small amount of the API powder directly onto the ATR crystal and apply pressure to ensure good contact.

4. Data Acquisition:

  • Acquire the FTIR spectrum of the sample.
  • Identify the characteristic S-H stretching band between 2550-2600 cm⁻¹.

5. Data Analysis:

  • For qualitative analysis, confirm the presence of the thiol group by observing the S-H stretching band.
  • For semi-quantitative analysis, the peak height or area of the S-H band can be correlated with the concentration of the thiol, although this is less precise than other methods.

UV-Visible (UV-Vis) Spectroscopy: Indirect Quantification

UV-Vis spectroscopy is a widely used technique for the quantification of thiols. However, since the thiol group itself does not have a strong chromophore in the UV-Vis region, this method typically relies on indirect quantification through a chemical reaction that produces a colored or UV-absorbing product. The most common method is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5][6]

Principle of Detection

The Ellman's assay is based on the reaction of a thiol with DTNB, which results in the formation of a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion. The TNB²⁻ anion has a strong absorbance at 412 nm, and the amount of TNB²⁻ produced is stoichiometric with the amount of thiol in the sample.[5][6]

Key Advantages and Considerations
  • High Throughput: The Ellman's assay is a simple and rapid colorimetric method that is well-suited for high-throughput screening in a microplate format.[6]

  • Good Sensitivity: The high molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) allows for the sensitive quantification of thiols.[6]

  • Cost-Effective: The reagents and instrumentation for UV-Vis spectroscopy are relatively inexpensive.

  • Interference: The method can be susceptible to interference from other reducing agents or compounds that absorb at 412 nm.

  • pH Dependence: The reaction is pH-dependent, with an optimal pH of around 8.0.[7]

Experimental Protocol: Quantification of Glutathione using Ellman's Assay

This protocol provides a step-by-step guide for the quantification of glutathione (GSH) in a solution using the Ellman's assay in a 96-well plate format.

1. Materials and Reagents:

  • Glutathione (GSH) standard
  • Ellman's Reagent (DTNB)
  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
  • 96-well microplate
  • Microplate reader

2. Reagent Preparation:

  • Prepare a stock solution of DTNB (e.g., 4 mg/mL in the Reaction Buffer).
  • Prepare a stock solution of GSH (e.g., 10 mM in the Reaction Buffer).
  • Prepare a series of GSH standards by serially diluting the stock solution in the Reaction Buffer.

3. Assay Procedure:

  • To each well of the microplate, add 50 µL of the sample or standard.
  • Add 100 µL of the Reaction Buffer to each well.
  • Add 10 µL of the DTNB solution to each well.
  • Incubate the plate at room temperature for 15 minutes, protected from light.

4. Measurement:

  • Measure the absorbance of each well at 412 nm using a microplate reader.
  • Use a blank containing all reagents except the thiol to zero the instrument.

5. Quantification:

  • Construct a standard curve by plotting the absorbance at 412 nm against the concentration of the GSH standards.
  • Determine the concentration of GSH in the unknown samples from the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural and Quantitative Insights

NMR spectroscopy is an exceptionally powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For thiol-containing compounds, both proton (¹H) and carbon-13 (¹³C) NMR can be used for characterization and quantification.

Principle of Detection

NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb radiofrequency energy at specific frequencies. The exact frequency (chemical shift) is dependent on the local electronic environment of the nucleus, providing a unique fingerprint for each atom in a molecule. The thiol proton (-SH) in ¹H NMR typically appears as a broad singlet between 1 and 2 ppm, although its position can be variable and it can exchange with deuterated solvents.[8]

Key Advantages and Considerations
  • Rich Structural Information: NMR provides detailed information about the molecular structure, including connectivity and stereochemistry, which is invaluable for the characterization of new chemical entities.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.

  • Quantitative NMR (qNMR): With the use of an internal standard, ¹H NMR can be a highly accurate and precise quantitative method (qNMR) that does not require a calibration curve for each analyte.[9][10]

  • Lower Sensitivity: NMR is generally less sensitive than other spectroscopic techniques, requiring higher sample concentrations.

  • Complex Spectra: For large molecules or complex mixtures, the NMR spectra can be crowded and difficult to interpret.

Experimental Protocol: Quantitative ¹H NMR (qNMR) of a Thiol-Containing Drug Substance

This protocol outlines a general procedure for the quantitative analysis of a thiol-containing drug substance using qNMR with an internal standard.

1. Materials and Reagents:

  • Thiol-containing drug substance
  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)
  • Deuterated solvent (e.g., DMSO-d₆, D₂O)
  • High-resolution NMR spectrometer

2. Sample Preparation:

  • Accurately weigh a known amount of the drug substance and the internal standard into a vial.
  • Dissolve the mixture in a precise volume of the deuterated solvent.
  • Transfer the solution to an NMR tube.

3. Instrument Setup:

  • Ensure the spectrometer is properly tuned and shimmed.
  • Set appropriate acquisition parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

4. Data Acquisition:

  • Acquire the ¹H NMR spectrum.

5. Data Processing and Quantification:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).
  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.
  • Calculate the purity or concentration of the analyte using the following equation:

Comparative Summary of Spectroscopic Techniques

Parameter Raman Spectroscopy Infrared (IR) Spectroscopy UV-Visible (UV-Vis) Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Inelastic light scatteringAbsorption of IR radiationAbsorption of UV-Vis light after derivatizationNuclear spin transitions in a magnetic field
Direct/Indirect DirectDirectIndirectDirect
Sensitivity Moderate (High with SERS)Low to ModerateHighLow
Selectivity HighHighModerate (matrix dependent)Very High
Sample Prep. MinimalMinimalRequired (derivatization)Moderate
Aqueous Samples ExcellentPoorExcellentGood (with solvent suppression)
Structural Info. Vibrational modesVibrational modesLimitedDetailed 3D structure
Quantitative? Yes (with internal standard)Semi-quantitativeYes (with standard curve)Yes (qNMR with internal standard)
Throughput ModerateHighHighLow
Instrumentation Cost HighModerateLowVery High

Visualizing the Workflow and Concepts

Experimental Workflow for UV-Vis Quantification of Thiols (Ellman's Assay)

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Standards, and DTNB Reagent add_samples Pipette Samples and Standards into 96-well Plate prep_reagents->add_samples prep_samples Prepare and Dilute Samples prep_samples->add_samples add_reagents Add Reaction Buffer and DTNB Solution add_samples->add_reagents incubate Incubate at Room Temp (15 min, protected from light) add_reagents->incubate measure_abs Measure Absorbance at 412 nm incubate->measure_abs gen_curve Generate Standard Curve measure_abs->gen_curve quantify Quantify Thiol Concentration gen_curve->quantify G start Start: Need to analyze a thiol compound q1 Need detailed structural information? start->q1 q2 High-throughput quantification needed? q1->q2 No ans_nmr Use NMR q1->ans_nmr Yes q3 Sample is in aqueous solution? q2->q3 No ans_uvvis Use UV-Vis (Ellman's Assay) q2->ans_uvvis Yes ans_raman Use Raman q3->ans_raman Yes ans_ir Use IR (ATR-FTIR) q3->ans_ir No q4 Is absolute quantification required? q4->ans_nmr Yes (qNMR) q4->ans_raman No/Relative ans_nmr->q4 ans_raman->q4

Caption: Decision-making flowchart for selecting a spectroscopic technique.

Conclusion: Choosing the Right Tool for the Job

The selection of a spectroscopic technique for the analysis of thiol-containing compounds is a critical step that can significantly impact the quality and relevance of the obtained data. For high-throughput quantification where structural information is not required, UV-Vis spectroscopy via the Ellman's assay is often the method of choice due to its simplicity, speed, and cost-effectiveness. When direct, non-destructive analysis of solid or aqueous samples is needed, Raman spectroscopy offers high specificity for the thiol group. IR spectroscopy is also a valuable tool for direct detection, particularly for non-aqueous samples. For applications where detailed structural elucidation and absolute quantification are paramount, NMR spectroscopy is the gold standard, providing unparalleled insights into the molecular architecture.

Ultimately, a multi-faceted approach, potentially combining several of these techniques, will provide the most comprehensive understanding of thiol-containing compounds in research, drug development, and quality control.

References

  • Detection of glutathione in dairy products based on surface-enhanced infrared absorption spectroscopy of silver nanoparticles. (n.d.). Frontiers in Nutrition. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. [Link]

  • Quantitative determination of functional thiol groups on intact cell surfaces by resonance Raman spectroscopy. (n.d.). Analyst. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). [Link]

  • Proteomic approaches to the characterization of protein thiol modification. (2005). Current Opinion in Chemical Biology. [Link]

  • Quantitation of L-cystine in Food Supplements and Additives Using 1 H qNMR: Method Development and Application. (2023). Foods. [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2014). Free Radical Biology and Medicine. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). National Center for Biotechnology Information. [Link]

  • Surface characterization of thiol ligands on CdTe quantum dots: analysis by 1H NMR and DOSY. (2019). New Journal of Chemistry. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2020). Molecules. [Link]

  • Study of Optical Properties of a Glutathione Capped Gold Nanoparticles using Linker (MHDA) by Fourier Transform. (2015). Zenodo. [Link]

  • Raman spectroscopy for the analysis of drug products and drug manufacturing processes. (2010). European Pharmaceutical Review. [Link]

  • Thiol Quantification kit. (2016). [Link]

  • Raman spectroscopy for quantitative pharmaceutical analysis. (2026). News-Medical.net. [Link]

  • Choosing the optimal spectroscopic toolkit to understand protein function. (2014). The FEBS Journal. [Link]

  • Convenient method to assess chemical modification of protein thiols by electrophilic metals. (2013). The Journal of Toxicological Sciences. [Link]

  • Raman Spectroscopy for Quantitative Analysis in the Pharmaceutical Industry. (2020). Publishing at the Library. [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega. [Link]

  • Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2026). ACS Omega. [Link]

  • The simulated UV/Vis absorption spectra for the thiol, thione and... (n.d.). ResearchGate. [Link]

  • Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2024). National Center for Biotechnology Information. [Link]

  • THz-Raman - Advancing Efficiency and Reliability in Pharmaceutical Analysis and Quality Control. (n.d.). Coherent. [Link]

  • Difference Between UV, IR, and NMR Spectroscopy. (2025). Creative Biostructure. [Link]

  • FTIR spectra of L-glutathione (L-GSH) reduced ligand (curve a), the... (n.d.). ResearchGate. [Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019). BIPM. [Link]

  • FTIR spectra of glutathione and glutathione capped-CuInS/ZnS QDs. (n.d.). ResearchGate. [Link]

  • Determination of l-glutathione by spot test and spectrophotometric methods based on its interaction with phenazine. (2021). Analytical Methods. [Link]

  • Protein Thiol Modifications Visualized In Vivo. (2004). PLOS Biology. [Link]

  • Quantitative Determination of Thiol Status of Proteins and Cells by Nitroxyl Biradical .RS-SR. (2012). International Journal of Biomedical Science. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.